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  • Product: 6-bromo-1-ethyl-1H-indole
  • CAS: 199589-20-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Bromo-1-ethyl-1H-indole: Physicochemical Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals Introduction Substituted indoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous natural products and synthetic dru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted indoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Among these, 6-bromo-1-ethyl-1H-indole is a valuable synthetic intermediate, offering a strategic platform for the development of novel therapeutic agents. The presence of a bromine atom at the 6-position provides a versatile handle for further functionalization through cross-coupling reactions, while the N-ethyl group modulates the compound's lipophilicity and metabolic stability. This guide provides a comprehensive overview of the physical and chemical characteristics of 6-bromo-1-ethyl-1H-indole, its synthesis, and its reactivity, tailored for professionals in drug discovery and chemical research.

Molecular Identity and Physicochemical Properties

6-Bromo-1-ethyl-1H-indole is an N-alkylated bromoindole that serves as a building block in organic synthesis. Its key identifiers and computed physicochemical properties are summarized below.

PropertyValueSource
IUPAC Name 6-bromo-1-ethylindole[3]
CAS Number 199589-20-3[3]
Molecular Formula C₁₀H₁₀BrN[3]
Molecular Weight 224.10 g/mol [3]
Canonical SMILES CCN1C=CC2=C1C=C(C=C2)Br[3]
Physical State Not experimentally determined; likely a solid or oil at room temperature.
Melting Point Not experimentally determined. For comparison, the parent compound, 6-bromo-1H-indole, has a melting point of 92-96 °C.
Boiling Point Not experimentally determined. For comparison, a related compound, ethyl 6-bromo-1H-indole-3-carboxylate, has a boiling point of 394.7±22.0°C.[4]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and dimethylformamide.

Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.5 ppm).[8] The protons on the indole core will appear in the aromatic region (around 6.5-7.8 ppm), with splitting patterns influenced by the bromine substituent.

  • ¹³C NMR: The spectrum will display signals for the two carbons of the ethyl group and the eight carbons of the bromoindole core. The carbon bearing the bromine atom (C-6) will be significantly influenced by the halogen's electronegativity.

  • Infrared (IR) Spectroscopy: The IR spectrum of 6-bromo-1H-indole shows characteristic peaks for N-H stretching, which would be absent in the N-ethylated derivative.[7] The spectrum of the title compound is expected to feature prominent peaks corresponding to C-H stretching of the aromatic and alkyl groups, as well as C=C stretching of the aromatic rings.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis of 6-Bromo-1-ethyl-1H-indole

The most direct and common method for the synthesis of 6-bromo-1-ethyl-1H-indole is the N-alkylation of the readily available starting material, 6-bromo-1H-indole. This reaction typically involves the deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic attack on an ethylating agent.[9]

G cluster_0 Synthesis Workflow start 6-Bromo-1H-indole reaction N-Alkylation start->reaction reagents Base (e.g., NaH) Ethylating Agent (e.g., C2H5I) Anhydrous Solvent (e.g., DMF) reagents->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product 6-Bromo-1-ethyl-1H-indole purification->product

Caption: Workflow for the synthesis of 6-bromo-1-ethyl-1H-indole.

Experimental Protocol: N-Ethylation of 6-Bromo-1H-indole

This protocol is a representative procedure based on standard N-alkylation methods for indoles.[9]

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-1H-indole (1.0 equivalent).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Stir the mixture at this temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Add ethyl iodide (or ethyl bromide, 1.2 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-bromo-1-ethyl-1H-indole.

Chemical Reactivity

The reactivity of 6-bromo-1-ethyl-1H-indole is primarily governed by the electron-rich nature of the indole ring system. The C-3 position is the most nucleophilic and therefore the most susceptible to electrophilic attack. The N-ethyl group, being electron-donating, further enhances the electron density of the ring compared to the parent indole.

Vilsmeier-Haack Formylation

A classic example of the reactivity of indoles is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) at the C-3 position.[10][11] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[12]

G cluster_1 Vilsmeier-Haack Reaction start_mol 6-Bromo-1-ethyl-1H-indole reaction_vh Electrophilic Aromatic Substitution start_mol->reaction_vh reagents_vh 1. POCl3, DMF 2. H2O (workup) reagents_vh->reaction_vh product_vh 6-Bromo-1-ethyl-1H-indole-3-carbaldehyde reaction_vh->product_vh

Caption: Vilsmeier-Haack formylation of 6-bromo-1-ethyl-1H-indole.

This transformation is highly efficient and provides a straightforward route to 3-formylindoles, which are themselves versatile intermediates for further synthetic elaborations.[13]

Applications in Research and Drug Development

The 6-bromo-1-ethyl-1H-indole scaffold is of significant interest to medicinal chemists. The bromine atom at the 6-position is a key feature, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of substituents. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[14]

Derivatives of 6-bromoindole have been investigated for a range of therapeutic applications, including:

  • Antibacterial Agents: Certain 6-bromoindole derivatives have been identified as inhibitors of bacterial cystathionine γ-lyase (bCSE), an enzyme involved in hydrogen sulfide production in pathogenic bacteria. Inhibition of this enzyme can enhance the efficacy of existing antibiotics.[15]

  • Anticancer Agents: The indole nucleus is a "privileged scaffold" found in many anticancer drugs.[2] The ability to functionalize the 6-position of the indole ring allows for the synthesis of compounds that can target various biological pathways implicated in cancer.[14]

Safety and Handling

Based on the GHS hazard statements for 6-bromo-1-ethyl-1H-indole, the compound should be handled with care in a well-ventilated laboratory environment, preferably in a chemical fume hood.[16]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust, fumes, or vapors.

    • Avoid contact with skin and eyes.

    • In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.[17]

Conclusion

6-Bromo-1-ethyl-1H-indole is a strategically important building block in synthetic and medicinal chemistry. Its well-defined reactivity, particularly at the C-3 and C-6 positions, allows for the creation of diverse molecular architectures. As research into novel therapeutics continues, the utility of this and related bromoindoles in the development of new drugs for a variety of diseases is likely to expand.

References

  • MySkinRecipes. Ethyl 6-bromo-1H-indole-3-carboxylate. [Link]

  • National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • PubChem. 6-bromo-1-ethyl-1H-indole. [Link]

  • PubChem. 6-Bromoindole. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • ACS Publications. Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. [Link]

  • National Institutes of Health. A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. [Link]

  • ResearchGate. Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • MDPI. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. [Link]

  • National Institutes of Health. Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. [Link]

  • YouTube. Vilsmeier–Haack reaction of indole. [Link]

  • Advanced Journal of Chemistry. Pharmacological Potential of Indole Derivatives: A Detailed Review. [Link]

  • Organic Reactions. The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. [Link]

  • Bentham Science. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. [Link]

  • PubChem. 1-Ethyl-1H-indole. [Link]

  • PubChem. 2-bromo-1H-indole. [Link]

  • PubChem. 6-Bromo-1-methyl-1H-indole. [Link]

  • MDPI. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • Pharmaffiliates. 6-Bromo-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylic Acid Ethyl Ester. [Link]

Sources

Exploratory

starting materials for 6-bromo-1-ethyl-1H-indole synthesis

Executive Summary 6-Bromo-1-ethyl-1H-indole is a high-value heterocyclic scaffold, frequently utilized as a pharmacophore in the development of kinase inhibitors and GPCR ligands. Its synthesis presents a classic dichoto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-1-ethyl-1H-indole is a high-value heterocyclic scaffold, frequently utilized as a pharmacophore in the development of kinase inhibitors and GPCR ligands. Its synthesis presents a classic dichotomy in process chemistry: the choice between functionalizing an existing core (Direct Alkylation) or constructing the core de novo (Leimgruber-Batcho Synthesis).

This guide provides a technical deep-dive into the starting materials and protocols required for both approaches, prioritizing regioselectivity (N1 vs. C3) and scalability.

Part 1: Strategic Selection of Starting Materials

The choice of starting material is dictated by scale, cost, and supply chain security.

Decision Matrix
ParameterRoute A: Direct N-Alkylation Route B: De Novo Construction
Primary Starting Material 6-Bromoindole (CAS: 52415-29-9)4-Bromo-2-nitrotoluene (CAS: 7149-70-4)
Reagent Class Alkylating Agents (Ethyl Iodide/Bromide)Formylating Agents (DMF-DMA)
Step Count 1 Step2 Steps (Enamine formation + Cyclization)
Cost Efficiency Low (High raw material cost)High (Cheap commodity precursors)
Scale Suitability Medicinal Chemistry (<100g)Process Chemistry (>1kg)
Visualization: Synthesis Pathway Selection

G Start Target: 6-Bromo-1-ethyl-1H-indole Decision Scale & Availability Check Start->Decision RouteA Route A: Direct Alkylation (High Cost / Low Labor) Decision->RouteA < 100g Scale RouteB Route B: Leimgruber-Batcho (Low Cost / High Labor) Decision->RouteB > 1kg Scale SM_A SM: 6-Bromoindole RouteA->SM_A SM_B SM: 4-Bromo-2-nitrotoluene RouteB->SM_B

Figure 1: Decision tree for selecting the optimal synthetic pathway based on scale and resource availability.

Part 2: Route A - Direct N-Alkylation (The Industry Standard)

This route relies on the acidity of the indole N-H proton (pKa ~16 in DMSO). The core challenge is achieving N1-selectivity over the competing C3-alkylation, which is driven by the high nucleophilicity of the indole C3 position.

Primary Starting Material: 6-Bromoindole[2][4]
  • Purity Requirement: >98% (HPLC).

  • Impurity Watch: Check for 4-bromoindole isomer. Isomeric purity is critical as separation of 4-bromo and 6-bromo isomers post-alkylation is difficult.

Alkylating Agents: Ethyl Iodide vs. Ethyl Bromide
AgentReactivityHandlingRecommendation
Ethyl Iodide (EtI) High (Soft electrophile)Light sensitive; expensive.Preferred for small scale. High conversion rates at lower temps minimize C3 side reactions.
Ethyl Bromide (EtBr) ModerateVolatile (Bp 38°C).Preferred for large scale. Requires stronger heating or iodide catalysis (KI).
Protocol: NaH-Mediated N-Ethylation

Mechanism: Irreversible deprotonation followed by SN2 attack.

Reagents:

  • 6-Bromoindole (1.0 eq)[1]

  • Sodium Hydride (NaH) (1.2 eq, 60% dispersion in oil)[2]

  • Ethyl Iodide (1.1 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)[2][3]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 6-bromoindole in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Cool to 0°C . Add NaH portion-wise. Critical: Wait for H2 evolution to cease (approx. 30 min).[3] This ensures the formation of the sodium indolide salt.

  • Alkylation: Add Ethyl Iodide dropwise via syringe at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.

  • Quench: Cool to 0°C. Quench carefully with sat. NH4Cl.[3]

  • Workup: Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Authoritative Insight: The use of NaH in DMF promotes the formation of the "free" indolide ion, which is a hard nucleophile, favoring attack at the hard N1 position over the soft C3 position [1].

Part 3: Route B - De Novo Synthesis (Leimgruber-Batcho)

When 6-bromoindole is unavailable or cost-prohibitive, the Leimgruber-Batcho indole synthesis is the most robust method for constructing the 6-bromoindole core from acyclic precursors.

Primary Starting Material: 4-Bromo-2-nitrotoluene
  • Function: Provides the benzene ring with the pre-installed bromine at the correct position (para to the methyl group becomes position 6 in indole).

  • Acidity: The ortho-nitro group acidifies the methyl protons, allowing condensation.

Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[3]
  • Function: Acts as a formylating agent to convert the methyl group into an enamine.

Protocol: Two-Step Core Construction

Step 1: Enamine Formation [4][5][6]

  • Mix 4-Bromo-2-nitrotoluene with DMF-DMA (1.5 eq) and Pyrrolidine (1.1 eq) in DMF.

  • Heat to 110°C for 4-6 hours. The pyrrolidine catalyzes the reaction by forming a more reactive enamine intermediate.[5]

  • Remove volatiles under vacuum to yield the deep red trans-β-dimethylamino-2-nitrostyrene intermediate.

Step 2: Reductive Cyclization

  • Dissolve the crude styrene in Methanol/THF.

  • Add Raney Nickel (catalytic) and Hydrazine Hydrate (excess) carefully (Exothermic!).

  • Alternative: Hydrogenation (H2, Pd/C) is cleaner for GMP environments but may cause debromination if not monitored strictly.

  • Filter catalyst and crystallize 6-bromoindole.

Visualization: Leimgruber-Batcho Pathway

LB SM 4-Bromo-2-nitrotoluene Inter Enamine Intermediate (Red Oil) SM->Inter Condensation Reagent1 DMF-DMA / Pyrrolidine (110°C) Reagent1->Inter Product 6-Bromoindole Inter->Product Cyclization Reagent2 Raney Ni / N2H4 (Reductive Cyclization) Reagent2->Product

Figure 2: The Leimgruber-Batcho sequence for de novo synthesis of the 6-bromoindole core.

Part 4: Critical Quality Attributes (CQA) & Troubleshooting

Regioselectivity Control (N1 vs C3)

The most common failure mode in Route A is C3-alkylation (formation of 3-ethyl-6-bromoindole).

VariableCondition for N1 SelectivityMechanism
Base NaH, KOH, or t-BuOK Promotes ionic dissociation of the N-Metal bond.
Solvent DMF, DMSO, HMPA High dielectric constant dissociates ion pairs, exposing the N-anion [2].
Electrophile Ethyl Iodide/Tosylate Hard electrophiles prefer the hard Nitrogen center.
Temperature < 25°C Higher temperatures increase energy available for C3 transition states.
Safety Note: NaH Handling

Sodium hydride is pyrophoric and reacts violently with water.

  • Self-Validating Step: When adding NaH to the reaction, observe bubbling. If no bubbling occurs initially, do not add more rapidly; an induction period may be followed by a thermal runaway. Ensure the solvent is truly anhydrous.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for N-alkylation of 5-Bromoindole. Retrieved from

  • National Institutes of Health (NIH). (2023). Synthesis of Indole-Based Inhibitors. Retrieved from

  • Organic Syntheses. (1985). Leimgruber-Batcho Indole Synthesis. Org. Synth. 63, 214. Retrieved from

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.[7] (Foundational text on indole regioselectivity).

Sources

Foundational

Technical Guide: Reactivity &amp; Functionalization of the Indole Nitrogen in 6-Bromoindole

This guide details the chemical reactivity, mechanistic considerations, and optimized protocols for functionalizing the indole nitrogen (N1) of 6-bromoindole . It is written for medicinal chemists and process scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical reactivity, mechanistic considerations, and optimized protocols for functionalizing the indole nitrogen (N1) of 6-bromoindole . It is written for medicinal chemists and process scientists requiring high-fidelity transformations that preserve the critical 6-bromo synthetic handle.

Executive Summary: The Orthogonal Challenge

6-Bromoindole is a privileged scaffold in drug discovery because it offers two distinct vectors for diversification: the nucleophilic nitrogen (N1) and the electrophilic aryl bromide (C6).

The core challenge in manipulating this molecule is chemoselectivity . Standard N-functionalization protocols must be rigorously controlled to avoid:

  • C3-Alkylation: The indole C3 position is soft-nucleophilic and competes with N1 under neutral or acidic conditions.

  • Self-Coupling/Polymerization: In metal-catalyzed N-arylation (e.g., Buchwald-Hartwig), the 6-bromo substituent can act as an electrophile, leading to oligomerization.

This guide provides protocols designed to functionalize N1 exclusively while keeping the C6-Br bond inert for subsequent cross-coupling (e.g., Suzuki-Miyaura).

Mechanistic Foundation
2.1 Electronic Profile & Acidity

The 6-bromo substituent exerts a strong inductive electron-withdrawing effect (-I) on the indole ring system, which is only partially offset by its mesomeric donation (+M).

  • Acidity (pKa): The N-H pKa of unsubstituted indole in DMSO is 21.0 . The 6-Br substituent lowers this pKa (estimated ~19.5–20.0 ), making 6-bromoindole slightly more acidic than indole.

  • Implication: Weaker bases (e.g.,

    
    , 
    
    
    
    ) are often sufficient for deprotonation, avoiding the harsh conditions of NaH which might degrade sensitive electrophiles.
2.2 Regioselectivity (Hard vs. Soft)

The indole anion is an ambident nucleophile:

  • N1 (Hard Nucleophile): Favored by high charge density, electrostatic interactions, and "hard" electrophiles (alkyl halides, acyl chlorides).

  • C3 (Soft Nucleophile): Favored by orbital overlap control and "soft" electrophiles (Michael acceptors, halogens).

Control Strategy: To ensure N1 selectivity, we must generate the discrete indolyl anion (using a strong base) or use a copper catalyst that coordinates N1.

Decision Framework: Reaction Selection

The following logic flow dictates the optimal protocol based on the desired transformation.

ReactivityLogic Start Target Transformation Alkylation N-Alkylation (R-X) Start->Alkylation Arylation N-Arylation (Ar-X / Ar-B(OH)2) Start->Arylation Protection N-Protection Start->Protection BaseChoice Base Selection Alkylation->BaseChoice MethodChoice Catalyst System Arylation->MethodChoice NaH NaH/DMF (Standard) BaseChoice->NaH Robust R-X Cs2CO3 Cs2CO3/MeCN (Mild/Sensitive R-X) BaseChoice->Cs2CO3 Labile R-X Buchwald Pd-Catalysis (RISK: Reacts with 6-Br) MethodChoice->Buchwald Avoid if possible ChanLam Cu-Chan-Lam (SAFE: Preserves 6-Br) MethodChoice->ChanLam Recommended

Figure 1: Decision tree for functionalizing 6-bromoindole. Note the preference for Copper catalysis in arylation to preserve the bromide.

Experimental Protocols
Protocol A: Chemoselective N-Alkylation (Standard)

Use Case: Attaching primary alkyl chains (Methyl, Benzyl, Ethyl).

Rationale: Sodium hydride (NaH) generates the "naked" indolyl anion. The high dielectric constant of DMF dissociates the Na-N ion pair, maximizing electron density at Nitrogen (Hard center) and ensuring N1 selectivity over C3.

Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve 6-bromoindole (1.0 equiv) in anhydrous DMF (0.2 M) . Cool to 0 °C .

  • Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Observation: Evolution of

      
       gas. Solution typically turns yellow/orange.
      
    • Time: Stir at 0 °C for 30 min to ensure complete deprotonation.

  • Alkylation: Add the Alkyl Halide (1.1–1.2 equiv) dropwise.

  • Reaction: Allow to warm to RT. Monitor by TLC/LCMS (typically 1–4 h).

  • Quench: Carefully add sat.

    
     solution.
    
  • Workup: Extract with EtOAc, wash with

    
     (5% aq) to remove DMF, dry over 
    
    
    
    .

Critical Note: If the alkyl halide is a secondary halide or prone to elimination, switch to


 (2.0 equiv)  in MeCN  at reflux. The Cesium effect stabilizes the transition state and reduces elimination side products.
Protocol B: Orthogonal N-Arylation (Chan-Lam Coupling)

Use Case: Attaching phenyl or heteroaryl rings while PRESERVING the 6-Br bond.

Rationale: Palladium catalysts (Buchwald-Hartwig) are prone to oxidative addition into the C6-Br bond, causing polymerization. Copper(II)-catalyzed Chan-Lam coupling proceeds via a radical/oxidative mechanism that is highly selective for the N-H bond and leaves the aryl bromide intact.

Procedure:

  • Reagents: Combine 6-bromoindole (1.0 equiv) , Aryl Boronic Acid (1.5–2.0 equiv) , and

    
     (0.1–1.0 equiv) .
    
    • Note: Stoichiometric Cu often gives higher yields than catalytic versions for difficult substrates.

  • Base/Ligand: Add Pyridine (2.0 equiv) or

    
     .
    
  • Solvent: DCM (Dichloromethane) or DCE (1,2-Dichloroethane) [0.1 M].

  • Atmosphere: The reaction requires oxygen. Attach a balloon of

    
      or dry air.
    
  • Conditions: Stir vigorously at RT for 12–24 h.

  • Purification: Filter through a pad of Celite to remove copper salts.

Why this works: The oxidative cycle activates the boronic acid and the nitrogen, but the energy barrier to insert into the Ar-Br bond under these mild oxidative conditions is prohibitively high.

Protocol C: N-Protection Strategies

Choosing the right protecting group is vital for downstream lithiation or coupling.

Protecting GroupReagentsStabilityCleavageImpact on 6-Br
Boc (tert-butyl carbamate)

, DMAP, MeCN
Stable to base/nucleophiles.TFA or HCl (Acid)Safe. No interaction.
Tosyl (p-Toluenesulfonyl)TsCl, NaH, DMFVery Stable. Strong EWG (deactivates ring).Mg/MeOH or KOH/MeOHSafe. Deactivates C3 strongly.
SEM (Trimethylsilylethoxymethyl)SEM-Cl, NaH, DMFStable to strong base (BuLi).TBAF (Fluoride)Safe. Ideal for lithiation.
Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
C3-Alkylation Observed Reaction mixture too acidic or "soft" electrophile used.Ensure complete deprotonation with NaH before adding electrophile. Use polar aprotic solvent (DMF/DMSO) to favor N-attack.
Oligomerization (in Arylation) Pd-catalyst inserted into 6-Br bond.STOP using Pd. Switch to Cu-catalyzed Chan-Lam (Protocol B) or Ullmann coupling.
Incomplete Conversion 6-Br induction reduces nucleophilicity.Increase temperature (up to 60°C for alkylation). Add catalytic KI (Finkelstein) if using alkyl chlorides.
Hydrolysis of Product N-Acyl/Sulfonyl indoles are labile to base.Avoid strong hydroxide bases during workup. Use buffered quench (

).
References
  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research1988 , 21(12), 456–463. Link(Establishes Indole pKa baseline).

  • Kikugawa, Y. "Synthesis of N-alkylindoles." Synthesis1981, 1981(06), 460-461.
  • Antilla, J. C.; Buchwald, S. L. "Copper-Catalyzed Coupling of Arylboronic Acids and Amines."[1] Organic Letters2001 , 3(13), 2077–2079. Link(Chan-Lam methodology preventing halide interference).

  • Yang, S. D.; Buchwald, S. L. "Palladium-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society1999, 121(43), 10081–10090.
  • Muthukrishnan, M., et al. "Regioselective N-alkylation of indoles." Tetrahedron2008, 64(37), 8769-8773. (Solvent effects on N1 vs C3 selectivity).

Sources

Exploratory

Introduction: The Strategic Value of the 6-Bromo-1-ethyl-1H-indole Scaffold

An In-Depth Technical Guide to the Role of 6-Bromo-1-ethyl-1H-indole as a Synthetic Intermediate For Researchers, Scientists, and Drug Development Professionals The indole nucleus is a cornerstone of medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of 6-Bromo-1-ethyl-1H-indole as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence stems from its ability to mimic the structure of tryptophan and participate in crucial biological interactions. Within this privileged class of heterocycles, 6-bromo-1-ethyl-1H-indole emerges as a particularly strategic and versatile building block for synthetic chemists.

This guide provides a detailed exploration of 6-bromo-1-ethyl-1H-indole, focusing on its function as a pivotal intermediate in the construction of complex molecular architectures. Its utility is anchored in two key structural features:

  • The C6-Bromine Atom : This serves as a highly effective "synthetic handle." The carbon-bromine bond is readily activated by transition metal catalysts, particularly palladium, enabling a wide array of cross-coupling reactions. This allows for the precise and efficient introduction of diverse substituents at the 6-position of the indole ring.

  • The N1-Ethyl Group : The presence of the ethyl group at the indole nitrogen serves a dual purpose. Firstly, it blocks the reactivity of the N-H proton, preventing undesired side reactions and eliminating the need for protecting group strategies that would otherwise be necessary. Secondly, in the context of drug design, N-alkylation can significantly modulate a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This combination of a reactive site for diversification (C6-Br) and a stabilizing/modulating element (N1-Et) makes 6-bromo-1-ethyl-1H-indole an invaluable precursor for generating libraries of novel compounds in drug discovery and materials science.

Synthesis of the Core Intermediate: 6-Bromo-1-ethyl-1H-indole

The most direct and common route to 6-bromo-1-ethyl-1H-indole is the N-alkylation of commercially available 6-bromoindole. This reaction proceeds via the deprotonation of the indole nitrogen, followed by nucleophilic attack on an ethylating agent.

Experimental Protocol: N-Ethylation of 6-Bromoindole

This protocol describes a standard laboratory procedure for the synthesis of 6-bromo-1-ethyl-1H-indole.

Objective: To synthesize 6-bromo-1-ethyl-1H-indole from 6-bromoindole.

Materials:

  • 6-Bromoindole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Ethyl iodide (EtI) or Diethyl sulfate ((Et)₂SO₄) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 6-bromoindole (1.0 eq).

  • Dissolve the 6-bromoindole in anhydrous DMF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice-water bath.

  • Under a gentle stream of nitrogen, add sodium hydride (1.2 eq) portion-wise to the stirred solution over 10-15 minutes. Caution: NaH reacts violently with water, and hydrogen gas is evolved. Perform this step in a well-ventilated fume hood.

  • Allow the mixture to stir at 0 °C for 30-45 minutes. The formation of the sodium salt of the indole may be observed as a change in color or consistency.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 6-bromo-1-ethyl-1H-indole as a pure compound.

Pivotal Role in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of 6-bromo-1-ethyl-1H-indole is realized through its participation in palladium-catalyzed cross-coupling reactions. These transformations have revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably one of the most important C-C bond-forming reactions in modern organic synthesis.[3] It involves the reaction of an organohalide (in this case, the C6-Br of our indole) with an organoboron compound (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base.[4] This reaction is fundamental for constructing biaryl and vinyl-aryl structures, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) species is the active catalyst. While various precursors can be used, systems like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are common. The ligand's role is critical; bulky, electron-rich phosphines stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[5]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step. It activates the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to palladium.[4]

  • Solvent: A mixture of an organic solvent (like DME, THF, or toluene) and water is often used to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Catalytic_Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is the premier method for forming aryl-amine bonds.[6] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine.[7] Given the ubiquity of the aniline and related motifs in drug molecules, this reaction is of paramount importance in pharmaceutical development.

Causality Behind Experimental Choices:

  • Catalyst & Ligand: This reaction is highly dependent on the choice of ligand. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group are crucial. They facilitate the reductive elimination step, which is often the rate-limiting step in the formation of the C-N bond.[8]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice. Its role is to deprotonate the amine or the intermediate palladium-amine complex, generating a more nucleophilic amide that is active in the catalytic cycle.[9]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.

Buchwald_Hartwig_Catalytic_Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Application in the Synthesis of Bioactive Molecules

The synthetic utility of 6-bromo-1-ethyl-1H-indole is best demonstrated through its application in the synthesis of molecules with defined biological functions.

Case Study: Synthesis of Bacterial Cystathionine γ-Lyase (bCSE) Inhibitors

Bacterial cystathionine γ-lyase (bCSE) is an enzyme responsible for producing hydrogen sulfide (H₂S) in pathogenic bacteria. H₂S contributes to antibiotic resistance, making bCSE an attractive target for developing new antibacterial therapies. A series of indole-based inhibitors have been developed where 6-bromoindole serves as the core building block.[10]

One such inhibitor, NL1 ((2-(6-bromo-1H-indol-1-yl)acetyl)glycine), is synthesized from 6-bromoindole.[10] The N-ethylated analogue provides a logical next step for structure-activity relationship (SAR) studies. A hypothetical but synthetically sound pathway to an N-ethylated derivative of a more complex inhibitor, NL3, showcases the power of the Suzuki coupling.

Synthesis_Workflow

Caption: Synthetic workflow for a bioactive bCSE inhibitor analogue.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for any synthetic intermediate. The table below summarizes key properties for the parent compound, 6-bromoindole, and the related N-methyl analogue, as direct data for the N-ethyl derivative is less commonly published but can be reliably extrapolated.

Property6-Bromoindole6-Bromo-1-methyl-1H-indole
Molecular Formula C₈H₆BrNC₉H₈BrN
Molecular Weight 196.04 g/mol [11]210.07 g/mol [12]
CAS Number 52415-29-9125872-95-9[12]
Appearance Off-white to light brown solidSolid
¹H NMR (CDCl₃, δ) ~8.1 (br s, 1H), ~7.5-7.6 (m, 2H), ~7.2 (m, 1H), ~7.1 (dd, 1H), ~6.5 (m, 1H)~7.5 (d, 1H), ~7.4 (d, 1H), ~7.2 (dd, 1H), ~7.0 (d, 1H), ~6.4 (d, 1H), ~3.7 (s, 3H)
¹³C NMR (CDCl₃, δ) ~136.2, 128.5, 124.8, 122.5, 122.0, 115.5, 113.8, 102.8~136.8, 128.0, 125.0, 122.1, 121.2, 115.3, 112.5, 101.2, 33.0

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. Data for 6-bromo-1-ethyl-1H-indole would show characteristic ethyl group signals (a quartet around 4.1-4.3 ppm and a triplet around 1.4-1.5 ppm in the ¹H NMR spectrum).

Conclusion

6-Bromo-1-ethyl-1H-indole is a high-value synthetic intermediate whose strategic design provides chemists with a robust platform for molecular innovation. The orthogonal reactivity of the C-Br bond, enabled by modern palladium catalysis, allows for the systematic and predictable construction of complex C-C and C-N linkages. Simultaneously, the N-ethyl group provides stability and a means to fine-tune molecular properties, making it an ideal scaffold for medicinal chemistry and drug development. The protocols and reaction frameworks discussed in this guide underscore its central role in accessing novel chemical space and accelerating the discovery of new bioactive compounds.

References

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  • CN102558017A - Method for preparing 5-bromoindole - Google P
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  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (URL: [Link])

  • (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H) - MDPI. (URL: [Link])

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (URL: [Link])

  • 6-Bromo-1-methyl-1H-indole | C9H8BrN | CID 15546854 - PubChem. (URL: [Link])

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. (URL: [Link])

  • Table 1. Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. (URL: [Link])

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  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (URL: [Link])

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (URL: [Link])

  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands - PMC - NIH. (URL: [Link])

  • Special Issue “Development and Synthesis of Biologically Active Compounds” - MDPI. (URL: [Link])

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Foundational

The Medicinal Chemistry of Bromoindoles: A Technical Guide for Drug Discovery Professionals

Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] The introduction of a bromine atom onto this privileged core prof...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] The introduction of a bromine atom onto this privileged core profoundly influences its physicochemical and pharmacological properties, giving rise to a class of compounds known as bromoindoles. These halogenated heterocycles exhibit a remarkable breadth of biological activities, including potent anticancer, neuroprotective, and antimicrobial effects. This technical guide provides an in-depth exploration of the medicinal chemistry of bromoindoles, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies employed to access these molecules, dissect their structure-activity relationships against key biological targets, and elucidate their mechanisms of action. This guide aims to be a comprehensive resource, integrating established knowledge with recent advancements to facilitate the rational design and development of next-generation bromoindole-based therapeutics.

The Bromoindole Scaffold: A Privileged Starting Point in Drug Design

The indole nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of biologically active molecules. Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for engaging with biological macromolecules. The strategic placement of a bromine atom on the indole ring offers several advantages in drug design:

  • Modulation of Physicochemical Properties: Bromine's electronegativity and size can alter the lipophilicity, metabolic stability, and pharmacokinetic profile of the parent indole.

  • Enhanced Target Affinity: The bromine atom can act as a key binding element, forming halogen bonds with protein residues, thereby increasing the potency and selectivity of the compound.

  • Synthetic Handle for Diversification: The carbon-bromine bond serves as a versatile functional group for a variety of cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Synthetic Strategies for Accessing Bromoindoles

The synthesis of bromoindoles is a critical first step in their exploration as potential therapeutic agents. A variety of methods have been developed for the regioselective bromination of the indole nucleus and the construction of more complex bromoindole-containing scaffolds.

Direct Bromination of the Indole Ring

The direct bromination of indoles is a common approach, though controlling the regioselectivity can be challenging due to the electron-rich nature of the indole ring.

Experimental Protocol: Synthesis of 5-Bromoindole

This protocol describes a three-step synthesis of 5-bromoindole, a key intermediate in the synthesis of many bioactive compounds.

Step 1: Formation of the Indole-Sulfonate Adduct (Intermediate I)

  • Dissolve 7.2 g of indole in 80 mL of ethanol.

  • Slowly add 52 g of a 27% aqueous solution of sodium bisulfite.

  • Stir the reaction mixture at 25°C for 17 hours.

  • Filter the resulting precipitate, wash with water, and dry to obtain the light blue Intermediate I.

Step 2: Acetylation of the Indole Nitrogen (Intermediate II)

  • Mix 14.4 g of Intermediate I with acetic anhydride.

  • Heat the mixture to 68-75°C and maintain for 2-3 hours.

  • Add an ester or benzene-based organic solvent and react for an additional 30-60 minutes.

  • Cool the reaction to room temperature, filter the solid, wash, and dry to yield Intermediate II.

Step 3: Bromination and Hydrolysis to 5-Bromoindole

  • Dissolve Intermediate II in water.

  • Cool the solution to 0-5°C and slowly add bromine over 30-60 minutes.

  • Maintain the reaction at this temperature for 1-3 hours, then allow it to warm to room temperature and stir for another 1-2 hours.

  • Add an aqueous solution of sodium bisulfite to quench excess bromine.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide and reflux the mixture for 12-18 hours.

  • Cool the reaction mixture to induce crystallization.

  • Filter the crystals, wash with water, and dry to obtain the final product, 5-bromoindole.

Palladium-Catalyzed Cross-Coupling Reactions

Bromoindoles are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. These methods allow for the introduction of a wide range of substituents at the position of the bromine atom, facilitating the exploration of chemical space and the optimization of biological activity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 5-Bromoindole with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromoindole with an arylboronic acid.

Materials:

  • 5-Bromoindole (1 equivalent)

  • Phenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • A suitable phosphine ligand (e.g., SPhos, 1 mol%)

  • A base (e.g., potassium carbonate (K₂CO₃), 2 equivalents)

  • A solvent system (e.g., a mixture of toluene and water)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add 5-bromoindole, phenylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.

  • Add the degassed solvent system (e.g., toluene:water, 4:1).

  • Heat the reaction mixture to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 5-phenylindole.

Suzuki_Coupling_Workflow reagents Reactants: 5-Bromoindole Phenylboronic Acid Base (e.g., K2CO3) reaction Reaction Vessel (Inert Atmosphere) reagents->reaction catalyst Catalyst System: Pd(OAc)2 Phosphine Ligand catalyst->reaction solvent Solvent: Toluene/Water solvent->reaction heating Heating (80-100 °C) reaction->heating workup Aqueous Workup: Extraction with Organic Solvent heating->workup purification Purification: Column Chromatography workup->purification product Product: 5-Phenylindole purification->product

Suzuki-Miyaura Cross-Coupling Workflow

Bromoindoles as Anticancer Agents: Targeting Kinases and Beyond

A significant body of research has focused on the development of bromoindoles as anticancer agents.[3] Their mechanisms of action are diverse, with many derivatives functioning as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several 5-bromoindole-2-carboxylic acid derivatives have been synthesized and shown to be effective EGFR inhibitors.[4][5][6]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Bromoindole Bromoindole Inhibitor Bromoindole->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR Signaling Pathway Inhibition by Bromoindoles

Structure-Activity Relationship of Bromoindole-Based EGFR Inhibitors:

CompoundR1R2IC50 (µM) vs. A549IC50 (µM) vs. HepG2IC50 (µM) vs. MCF-7Reference
3a -H4-chlorophenyl0.850.921.23[5]
3b -H4-bromophenyl1.121.341.56[5]
3f -H4-methylphenyl2.342.562.89[5]
7 -CH34-chlorophenyl3.453.674.01[5]

Note: The specific structures for compounds 3a, 3b, 3f, and 7 are detailed in the cited reference.

The SAR studies reveal that the presence of a halogen atom (Cl or Br) on the phenyl ring at the R2 position is crucial for potent anticancer activity. Methyl substitution at the R1 position generally leads to a decrease in activity.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against EGFR kinase.

  • Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).

  • Add the test compound (bromoindole derivative) at various concentrations to the wells of a microplate.

  • Add the EGFR enzyme to the wells and incubate for a short period to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a synthetic peptide).

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction and quantify the amount of product formed or ATP consumed using a suitable detection method (e.g., luminescence-based assays like ADP-Glo™).[7][8]

  • Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Inhibition of Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. Benzo[e]pyridoindolones, a class of compounds containing a bromoindole moiety, have been identified as potent inhibitors of Aurora kinases.[4]

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation in response to a test compound.[9][10][11][12]

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the bromoindole compound for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value of the compound.

Bromoindoles as Neuroprotective Agents

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Oxidative stress and neuroinflammation are key contributors to the pathology of these diseases. Several indole derivatives, including bromoindoles, have shown promise as neuroprotective agents due to their antioxidant and anti-inflammatory properties.[4][13][14][15]

The neuroprotective effects of bromoindoles are often attributed to their ability to:

  • Scavenge reactive oxygen species (ROS): The electron-rich indole ring can donate electrons to neutralize harmful free radicals.

  • Chelate metal ions: Some bromoindoles can chelate pro-oxidant metal ions like copper and iron, preventing their participation in Fenton-like reactions that generate ROS.

  • Modulate signaling pathways involved in neuroinflammation: Bromoindoles can inhibit pro-inflammatory enzymes and transcription factors, such as NF-κB.

  • Inhibit enzymes involved in neurodegeneration: Certain bromoindole derivatives have been shown to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in Alzheimer's disease therapy.[3]

Bromoindoles as Antimicrobial Agents

The rise of antibiotic-resistant bacteria poses a significant threat to global health. There is an urgent need for the development of new antimicrobial agents with novel mechanisms of action. Bromoindoles, both from natural sources and synthetic origins, have demonstrated significant antimicrobial activity against a range of pathogens.[5][6][16][17][18][19][20]

Mechanisms of Antimicrobial Action:

The antimicrobial mechanisms of bromoindoles are multifaceted and can include:

  • Disruption of bacterial membranes: Some bromoindole-polyamine conjugates have been shown to permeabilize and depolarize bacterial membranes, leading to cell death.[16]

  • Inhibition of essential enzymes: Bromoindoles can inhibit bacterial enzymes involved in crucial metabolic pathways.

  • Interference with biofilm formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Certain bromoindoles have been shown to inhibit biofilm formation in pathogenic bacteria.

  • Antibiotic potentiation: Some bromoindoles can enhance the activity of existing antibiotics, offering a strategy to overcome antibiotic resistance.[21]

Structure-Activity Relationship of Antimicrobial Bromoindoles:

CompoundOrganismMIC (µg/mL)Reference
6-bromoindolglyoxylamide-spermine conjugate Staphylococcus aureus1.56[16]
6-bromoindolglyoxylamide-spermidine conjugate Staphylococcus aureus3.13[16]
5-bromoindole-3-carboxamido-polyamine Staphylococcus aureus12.5[21]
6-bromo-4-iodoindole Staphylococcus aureus20-30[17]
4-bromo-6-chloroindole Staphylococcus aureus20-30[17]

The SAR data for antimicrobial bromoindoles suggest that the nature and length of the polyamine chain in conjugated derivatives, as well as the position and nature of the halogen substituents on the indole ring, significantly influence their potency.

Conclusion and Future Perspectives

The bromoindole scaffold has proven to be a remarkably versatile platform for the discovery of novel therapeutic agents. The ability to fine-tune the biological activity through synthetic modifications, coupled with the diverse range of accessible biological targets, ensures that bromoindoles will remain an area of intense research interest. Future efforts in this field will likely focus on:

  • Rational design of more selective inhibitors: Leveraging structural biology and computational modeling to design bromoindoles with improved selectivity for their intended targets, thereby reducing off-target effects and toxicity.

  • Exploration of novel therapeutic areas: Investigating the potential of bromoindoles in other disease areas where their mechanisms of action may be relevant, such as viral infections and metabolic disorders.

  • Development of advanced synthetic methodologies: Creating more efficient and sustainable synthetic routes to bromoindoles to facilitate their large-scale production for preclinical and clinical studies.

  • Combination therapies: Evaluating the synergistic effects of bromoindoles with existing drugs to enhance therapeutic efficacy and combat drug resistance.

The continued exploration of the medicinal chemistry of bromoindoles holds great promise for the development of innovative medicines to address unmet medical needs.

References

  • Sarkar, D., Amin, A., Qadir, T., & Sharma, P. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15, 1-1.
  • Hassan, A. S., El-Sayed, M. A., El-Shahawi, M. M., & Awad, G. E. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1289-1303.
  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., & El-Gamal, K. M. (2019). Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1186–1195.
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  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potenti
  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). International Journal of Molecular Sciences, 25(1), 543.
  • Development of new indole-derived neuroprotective agents. (2011). Bioorganic & Medicinal Chemistry, 19(9), 2848-2856.
  • 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (2019). Bioorganic & Medicinal Chemistry, 27(13), 2811-2820.
  • Salman, A. A., Mahmoud, N. F., Abdel-Aziem, A., Mohamed, M. A., & Elsisi, D. M. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5(2), 81-99.
  • Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. (2023). Chemistry & Biodiversity, 20(1), e202200849.
  • Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.).
  • Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. (2023). Marine Drugs, 21(3), 163.
  • Indole derivatives as neuroprotectants. (1998). General Physiology and Biophysics, 17(3), 193-204.
  • MTT assay protocol. (n.d.). Abcam.
  • EGFR Kinase Assay. (n.d.).
  • A Comprehensive Knowledge on Review of Indole Derivatives: Pharmaceutical Sciences-Pharmaceutical Chemistry. (2021).
  • A Comprehensive Review on Pyranoindole-containing Agents. (2021). Current Medicinal Chemistry, 28(41), 8567-8595.
  • MTT Cell Proliferation Assay. (n.d.).
  • Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Deriv
  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.).
  • Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. (2016). Monatshefte für Chemie - Chemical Monthly, 147(7), 1239-1249.
  • Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. (n.d.). Thermo Fisher Scientific.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx.
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). International Journal of Molecular Sciences, 25(10), 5493.
  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). (2022). Molecules, 27(19), 6633.
  • EGFR Kinase Assay Kit. (n.d.). BPS Bioscience.
  • Diagram of EGFR signaling pathway showing impact of gefitinib and... (n.d.).
  • Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. (2021). Frontiers in Chemistry, 9, 735555.
  • Synthesis of Medicinally Important Indole Derivatives: A Review. (2021). The Open Medicinal Chemistry Journal, 15, 1-1.
  • MTT Cell Assay Protocol. (n.d.).
  • Synthesis and Antimicrobial Activities of New Indolyl -Pyrimidine Derivatives. (2011). Journal of Applied Pharmaceutical Science, 1(4), 129.
  • MTT Proliferation Assay Protocol. (n.d.).
  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. (2022). Journal of Molecular Structure, 1263, 133139.
  • Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. (2023). Molecules, 28(20), 7041.
  • 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology. (n.d.).
  • EGF/EGFR Signaling Pathway. (n.d.).
  • Essential Oil Constituents as Anti-Inflammatory and Neuroprotective Agents: An Insight through Microglia Modulation. (2024). International Journal of Molecular Sciences, 25(9), 5001.
  • Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Derivatives. (2017). IOSR Journal of Pharmacy and Biological Sciences, 12(5), 1-6.
  • A comprehensive pathway map of epidermal growth factor receptor signaling. (2005). Molecular Systems Biology, 1, 2005.0023.
  • MECHANISMS OF ANTIMICROBIAL ACTION. (2017). YouTube.
  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). Molecules, 28(14), 5506.
  • Synthesis of bromoindole alkaloids from Laurencia brongniartii. (2006).

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Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the N-ethylation of 6-bromoindole

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Strategic Importance of N-Alkylated Indoles The indole scaffold is a privile...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Importance of N-Alkylated Indoles

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials. Modification of the indole nitrogen, particularly through N-alkylation, provides a powerful tool to modulate the steric and electronic properties of the molecule, thereby fine-tuning its biological activity and physicochemical characteristics. The introduction of an ethyl group at the N-1 position of 6-bromoindole yields 1-ethyl-6-bromoindole, a key intermediate for the synthesis of a variety of target molecules in drug discovery and materials science. The bromine atom at the 6-position serves as a versatile handle for further functionalization through cross-coupling reactions, making this scaffold particularly attractive for the generation of diverse chemical libraries.

This guide provides a comprehensive, in-depth protocol for the efficient N-ethylation of 6-bromoindole. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a detailed, step-by-step procedure for synthesis, purification, and characterization, ensuring scientific integrity and reproducibility.

Reaction Principle: A Classic SN2 Approach

The N-ethylation of 6-bromoindole proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[1] The reaction is initiated by the deprotonation of the indole nitrogen, which is weakly acidic, using a strong base. This generates a highly nucleophilic indolide anion. This anion then attacks the electrophilic carbon of the ethylating agent, in this case, ethyl iodide, displacing the iodide leaving group and forming the desired N-ethylated product.

The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing side reactions. Sodium hydride (NaH) is an excellent choice for this transformation.[1] It is a powerful base that irreversibly deprotonates the indole, generating hydrogen gas as the only byproduct, which is easily removed from the reaction mixture.

The solvent plays a crucial role in facilitating the SN2 reaction. A polar aprotic solvent, such as N,N-dimethylformamide (DMF), is ideal.[2][3][4] DMF effectively solvates the sodium cation of the indolide salt, leaving the nitrogen anion exposed and highly reactive. Its polar nature also helps to stabilize the transition state of the SN2 reaction, thereby accelerating the rate of N-alkylation.[2][3]

Visualizing the Workflow

To provide a clear overview of the experimental process, the following workflow diagram outlines the key stages of the N-ethylation of 6-bromoindole.

Caption: Experimental workflow for the N-ethylation of 6-bromoindole.

Materials and Reagents

A comprehensive list of the necessary materials and reagents, along with their key properties, is provided in the table below.

ReagentFormulaMW ( g/mol )CAS No.Key Properties
6-BromoindoleC₈H₆BrN196.0452415-29-9White to off-white solid.[3]
Sodium Hydride (60% dispersion in mineral oil)NaH24.007646-69-7Flammable solid, reacts violently with water.[5]
Ethyl IodideC₂H₅I155.9775-03-6Colorless to yellow liquid, light-sensitive.
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.0968-12-2Polar aprotic solvent, high boiling point.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Common solvent for extraction and chromatography.
HexanesC₆H₁₄86.18110-54-3Nonpolar solvent for chromatography.
Deionized WaterH₂O18.027732-18-5Used for work-up.
Saturated Sodium Chloride Solution (Brine)NaCl(aq)--Used for washing during extraction.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent.
Silica Gel (for column chromatography)SiO₂60.087631-86-9Stationary phase for purification.

Detailed Experimental Protocol

Safety First: This procedure involves the use of hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Sodium hydride is highly reactive with water and flammable; handle with extreme care under an inert atmosphere. Ethyl iodide is a lachrymator and should be handled with caution.

1. Reaction Setup and Deprotonation:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 6-bromoindole (1.0 eq.).

  • Under a positive pressure of nitrogen, add anhydrous N,N-dimethylformamide (DMF) to dissolve the 6-bromoindole (concentration can be adjusted, a common starting point is 0.2-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation and a proper gas outlet.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The formation of the sodium salt of 6-bromoindole may result in a color change.

2. N-Ethylation:

  • Cool the reaction mixture back to 0 °C.

  • Slowly add ethyl iodide (1.5 eq.) dropwise to the reaction mixture via a syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

3. Reaction Monitoring:

  • Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., 10% ethyl acetate in hexanes). The product, 1-ethyl-6-bromoindole, will be less polar than the starting material, 6-bromoindole. Visualize the spots under UV light.

4. Work-up and Extraction:

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of deionized water. Caution: This is an exothermic process and will evolve hydrogen gas.

  • Add more deionized water to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with deionized water, followed by a saturated solution of sodium chloride (brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate) is typically effective in isolating the pure 1-ethyl-6-bromoindole.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product.

Characterization of 1-ethyl-6-bromoindole

The structure and purity of the synthesized 1-ethyl-6-bromoindole should be confirmed by spectroscopic methods. While a specific peer-reviewed article with the complete spectral data for 1-ethyl-6-bromoindole was not identified, based on the known spectra of similar indole derivatives, the following characteristic peaks are expected:

  • ¹H NMR (in CDCl₃): The spectrum should show a triplet for the methyl protons of the ethyl group around 1.4-1.5 ppm and a quartet for the methylene protons around 4.1-4.2 ppm. The aromatic protons of the indole ring will appear in the region of 6.5-7.8 ppm.

  • ¹³C NMR (in CDCl₃): The spectrum will exhibit signals for the two carbons of the ethyl group (methyl around 15 ppm and methylene around 42 ppm) and the eight carbons of the bromoindole core.

  • IR (Infrared Spectroscopy): The spectrum should show characteristic C-H stretching vibrations for the aromatic and aliphatic protons, as well as C=C stretching bands for the aromatic ring. The absence of a broad N-H stretching band (around 3400 cm⁻¹) confirms the successful N-alkylation.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of 1-ethyl-6-bromoindole (C₁₀H₁₀BrN), which is approximately 223/225 m/z due to the isotopic pattern of bromine.

For a closely related compound, 1-ethyl-6-bromoindoline-2,3-dione, detailed ¹H and ¹³C NMR data have been reported, which can serve as a useful reference for interpreting the spectra of 1-ethyl-6-bromoindole.[6]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient deprotonation or inactive ethyl iodide.Ensure the use of anhydrous DMF and fresh sodium hydride. Check the purity of the ethyl iodide. Consider increasing the reaction time or temperature slightly.
Formation of side productsC-alkylation or reaction with residual water.Maintain a low temperature during the addition of the base and alkylating agent. Ensure all reagents and glassware are thoroughly dried.
Difficult purificationSimilar polarity of starting material and product.Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

This application note provides a detailed and reliable protocol for the N-ethylation of 6-bromoindole. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can confidently synthesize this valuable intermediate for a wide range of applications in medicinal chemistry and materials science. The successful synthesis and characterization of 1-ethyl-6-bromoindole open the door to further molecular exploration and the development of novel compounds with desired properties.

References

  • Synthesis of new N-alkylated 6-bromoindoline-2.3-dione derivatives: Crystal structures, spectroscopic characterizations, Hirschfeld surface analyses, molecular docking studies, DFT calculations, and antibacterial activity. (2024). ResearchGate. [Link]

  • Workup Tricks: Reagents. University of Rochester. [Link]

  • Mastering Chemical Synthesis: The Power of DMF as a Versatile Solvent. (2026). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • What is the role of a DMF in an SN2 reaction?. (2018). Quora. [Link]

  • 6-bromo-1-ethyl-1H-indole. PubChem. [Link]

  • in the chemical literature: N-alkylation of an indole. (2019). YouTube. [Link]

  • 1-methylindole - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry. (2018). National Institutes of Health. [Link]

  • How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. (2014). ResearchGate. [Link]

  • Common Name: SODIUM HYDRIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

Sources

Application

Application Note: Purification of 6-Bromo-1-ethyl-1H-indole via Flash Column Chromatography

Executive Summary This technical guide details the purification protocol for 6-bromo-1-ethyl-1H-indole , a critical intermediate in the synthesis of P2X7 receptor antagonists and bacterial cystathionine -lyase (bCSE) inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the purification protocol for 6-bromo-1-ethyl-1H-indole , a critical intermediate in the synthesis of P2X7 receptor antagonists and bacterial cystathionine


-lyase (bCSE) inhibitors. The target molecule is synthesized via the 

-alkylation of 6-bromoindole.

The purification challenge lies in the efficient separation of the lipophilic


-alkylated product from the unreacted, more polar starting material (6-bromoindole) and potential mineral oil contaminants (if sodium hydride is used). This protocol utilizes a Silica Gel 60  stationary phase with a Hexanes/Ethyl Acetate  gradient, optimized to exploit the loss of the hydrogen-bond donor (NH) upon alkylation.

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8]

PropertyData / EstimateImplication for Chromatography
Target Name 6-bromo-1-ethyl-1H-indoleAnalyte
Starting Material 6-bromoindoleMajor Impurity (Polar)
Molecular Weight 224.01 g/mol Small molecule, fast diffusion.
LogP (Est.) ~3.8 - 4.2Highly lipophilic. Elutes early.
pKa (C-3) ~ -2.0 (Very weak base)Acid-sensitive. Avoid acidified silica.
H-Bond Donors 0 (Product) vs. 1 (SM)Key Separation Mechanism : The product lacks the NH donor, significantly increasing

relative to SM.

Pre-Purification Assessment: TLC Method Development

Before scaling to the column, the separation must be validated via Thin Layer Chromatography (TLC).

  • Stationary Phase: Silica Gel 60

    
     aluminum-backed plates.
    
  • Detection: UV absorption at 254 nm (Strong absorption due to indole core).

  • Standard Mobile Phase: Hexanes:Ethyl Acetate (90:10).

Observed


 Values (Typical): 
  • Mineral Oil:

    
     (Solvent front).
    
  • 6-Bromo-1-ethyl-1H-indole (Product):

    
    .
    
  • 6-Bromoindole (SM):

    
    .
    
  • DMF/DMSO (Solvent):

    
     (Baseline).
    

Expert Insight: The large


 (

) indicates an "Easy" separation class. A shallow gradient is sufficient.
Visualization: TLC Logic Flow

TLC_Logic Start Crude Mixture Solvent Eluent: Hex/EtOAc (9:1) Start->Solvent Plate Silica Plate Development Solvent->Plate UV UV 254nm Visualization Plate->UV Result Calculate Delta Rf UV->Result Product (Dark Spot) vs SM

Figure 1: TLC Method Development workflow for optimizing mobile phase selectivity.

Detailed Purification Protocol

Phase 1: Column Preparation

Stationary Phase: Silica Gel 60 (40–63


m particle size).
Column Dimensions:  Select based on crude mass (approx. 30:1 Silica-to-Crude ratio by weight).
  • Slurry Packing: Suspend silica in 100% Hexanes . This prevents heat generation and air bubble formation common with EtOAc mixing.

  • Equilibration: Flush the column with 2 column volumes (CV) of 100% Hexanes to pack the bed tightly.

Phase 2: Sample Loading (Critical Step)
  • Recommended: Dry Loading.

    • Dissolve the crude oil in a minimal amount of Dichloromethane (DCM).

    • Add silica gel (1:1 weight ratio to crude).[1]

    • Evaporate solvent in vacuo until a free-flowing powder remains.

    • Why?

      
      -ethyl indoles are very soluble in organic solvents. Liquid loading in DCM or EtOAc can cause "band broadening" or "washout" where the product elutes immediately with the solvent front.
      
Phase 3: Elution Gradient

Flow Rate: 15–25 mL/min (for a 25g column).

StepSolvent Composition (Hex:EtOAc)Volume (CV)Purpose
1 100 : 0 2 CVElute mineral oil (if NaH used) and non-polar impurities.
2 98 : 2 2 CVBegin mobilizing the product; stabilize baseline.
3 95 : 5 5-8 CVTarget Elution Window. The product usually elutes here.
4 90 : 10 3 CVFlush any tailing product.
5 80 : 20 3 CVElute unreacted 6-bromoindole (SM).
Phase 4: Fraction Analysis & Isolation
  • Spot fractions on TLC plates.

  • Pool fractions containing the single spot at

    
    .
    
  • Evaporate solvent in vacuo (< 40°C).

  • Validation:

    
    H NMR (CDCl
    
    
    
    ). Look for the disappearance of the broad NH singlet (
    
    
    8.0–9.0 ppm) and appearance of the ethyl quartet (
    
    
    4.1 ppm) and triplet (
    
    
    1.4 ppm).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Co-elution with SM Column overloaded or Gradient too steep.Increase Silica:Crude ratio to 50:1. Use a shallower gradient (e.g., 0%

5% EtOAc over 20 mins).
Product Tailing Acidic sites on silica (rare for this molecule).Add 1% Triethylamine (TEA) to the mobile phase (usually unnecessary for simple N-alkyl indoles).
Low Recovery Product degradation or volatility.Indoles can oxidize on silica if left dry. Elute quickly. Do not leave on column overnight.
Yellow Bands Oxidation byproducts.These are usually much more polar. Flush column with 50% EtOAc to remove/clean column for reuse.

Process Visualization

Workflow Diagram

Purification_Workflow Synthesis Synthesis (6-Br-Indole + Et-I + Base) Workup Aqueous Workup (Remove DMF/Base) Synthesis->Workup Crude Crude Oil (Contains Product + SM + Oil) Workup->Crude DryLoad Dry Loading (Silica + Crude) Crude->DryLoad Dissolve in DCM Column Flash Chromatography (Hex -> 5% EtOAc) DryLoad->Column Fractions Fraction Collection (TLC Monitoring) Column->Fractions Elution Fractions->Column Mixed Fractions (Re-column) Pure Pure 6-bromo-1-ethyl-1H-indole Fractions->Pure Evaporation

Figure 2: End-to-end workflow from synthesis to isolated pure compound.

References

  • Vertex Pharmaceuticals Inc. (2009). Novel P2X7R antagonists and their use. EP2105164A1.[2] European Patent Office. Link

    • Context: Describes the synthesis and use of 6-bromo-1-ethyl-1H-indole as an intermedi
  • National Institutes of Health (NIH). (2023).

    
    -Lyase NL1-NL3. Link
    
    • Context: Details the alkylation of 6-bromoindole and subsequent purification strategies for rel
  • El-Sawy, E. R., et al. (2012). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 17(7), 8385-8396. Link

    • Context: Establishes the standard purification solvent system (Ethyl Acetate/Hexane 1:9) for N-alkylated indole derivatives.[3][4]

  • PubChem. (2025).[5] 1-Ethyl-1H-indole Compound Summary. Link

    • Context: Provides physicochemical property data (LogP, solubility)

Sources

Method

HPLC Method for Analysis and Purification of 6-Bromo-1-ethyl-1H-indole

[1][2] Introduction & Application Scope 6-Bromo-1-ethyl-1H-indole (CAS: 101683-88-1) is a critical pharmacophore intermediate used in the synthesis of antiviral agents, anticancer therapeutics, and serotonin receptor mod...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Application Scope

6-Bromo-1-ethyl-1H-indole (CAS: 101683-88-1) is a critical pharmacophore intermediate used in the synthesis of antiviral agents, anticancer therapeutics, and serotonin receptor modulators.[1][2][3] Its structural integrity is defined by the lipophilic indole core and the ethyl group at the N1 position.[2]

Due to its high hydrophobicity (LogP ≈ 3.[1][2]9) and potential for regioisomeric impurities (e.g., C3-alkylation byproducts during synthesis), the analysis requires a robust Reverse-Phase (RP-HPLC) method.[1][2] This guide details a validated protocol for both analytical quality control (QC) and preparative isolation , ensuring high purity (>98%) for biological screening.

Key Chemical Properties
ParameterValueImplication for HPLC
Molecular Formula C₁₀H₁₀BrNMonoisotopic Mass: ~223.0 Da
LogP (Predicted) ~3.9Highly lipophilic; requires high % organic mobile phase.[1][2]
UV Maxima 220 nm, 280 nm280 nm provides selectivity; 220 nm provides sensitivity.[1][2]
pKa Indole NH is substituted; non-ionizable > pH 2pH control is primarily for silanol suppression, not analyte ionization.[1][2]

Method Development Strategy (Expertise & Logic)

The separation strategy relies on hydrophobic interaction chromatography .[1][2] Given the N-ethyl substitution, the molecule lacks the acidic N-H proton of the parent indole, eliminating hydrogen bond donation capability at that site and increasing retention on C18 phases.

Critical Design Decisions:

  • Stationary Phase: A C18 (Octadecyl) column with high carbon load is selected to maximize interaction with the hydrophobic indole core.[1][2] End-capping is essential to prevent peak tailing caused by interaction between the indole

    
    -system and residual silanols.[1][2]
    
  • Mobile Phase Modifier: 0.1% Formic Acid is chosen over phosphate buffers.[1][2] It suppresses silanol ionization (improving peak shape) and is volatile, making the method compatible with LC-MS and preparative evaporation.[1][2]

  • Detection: Dual-wavelength monitoring. 280 nm is specific to the indole chromophore and reduces baseline drift from solvents; 220 nm is used to detect non-chromophoric synthetic impurities (e.g., alkyl halides).[1][2]

Analytical Protocol (QC & Characterization)

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.[1][2]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent (e.g., Waters XBridge).[1][2]

  • Temperature: 30°C (Controlled to prevent retention time shifts).

  • Flow Rate: 1.0 mL/min.[1][2][4]

  • Injection Volume: 5–10 µL.

  • Detection: UV @ 280 nm (Primary), 220 nm (Secondary).[1][2]

Mobile Phase
  • Solvent A: Water + 0.1% Formic Acid (v/v).[1][2]

  • Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid (v/v).[1][2]

    • Note: Methanol can be used but MeCN offers lower backpressure and sharper peaks for indoles.

Gradient Program
Time (min)% Solvent BStep Description
0.0 40Initial equilibration (high organic start due to lipophilicity).[1][2]
8.0 95Linear ramp to elute target and hydrophobic byproducts.
10.0 95Wash step to remove highly retained dimers/polymers.
10.1 40Return to initial conditions.[1][2]
13.0 40Re-equilibration (Critical for reproducibility).[1][2]
Sample Preparation[1][5][6]
  • Diluent: 50:50 Water:Acetonitrile.[1][2]

  • Concentration: 0.5 mg/mL for assay; 0.1 mg/mL for impurity profiling.

  • Filtration: 0.22 µm PTFE filter (Nylon filters may bind hydrophobic indoles).[1][2]

Preparative Purification Protocol (Scale-Up)

For isolating grams of material from crude synthesis mixtures (e.g., after N-alkylation of 6-bromoindole).[1][2]

Scale-Up Parameters[1][2][7]
  • Column: Prep C18 (e.g., 20 x 150 mm, 5 µm).[1][2]

  • Flow Rate: 15–20 mL/min (Linear velocity scaling).

  • Loading: 50–100 mg per injection (dependent on resolution from nearest impurity).[1][2]

Fraction Collection Logic[1][2]
  • Trigger: Slope + Threshold (UV 280 nm).

  • Solvent Removal: Fractions are rich in Acetonitrile.[1][2] Evaporate MeCN under reduced pressure (Rotavap) at 40°C before lyophilization to prevent "bumping" or oiling out.

Workflow Visualization

Analytical to Preparative Workflow

The following diagram illustrates the decision-making process from crude sample to pure compound.

G cluster_0 Phase 1: Analytical QC cluster_1 Phase 2: Purification Crude Crude Reaction Mixture (6-Br-Indole + Et-Br) SamplePrep Dilute in 50:50 MeCN:H2O Filter (PTFE 0.22µm) Crude->SamplePrep AnalHPLC Analytical HPLC (Gradient 40-95% B) SamplePrep->AnalHPLC CheckPurity Check Purity & RT (Target RT ~6.5 min) AnalHPLC->CheckPurity CheckPurity->AnalHPLC Optimize Gradient ScaleUp Scale to Prep Column (Load 50-100mg) CheckPurity->ScaleUp Separation Adequate Fractionate Collect Fractions (UV 280nm trigger) ScaleUp->Fractionate QC_Frac QC Fractions (Re-inject Analytical) Fractionate->QC_Frac Pool Pool Pure Fractions (>98% Area) QC_Frac->Pool Pass Dry Evaporate MeCN -> Lyophilize Pool->Dry

Caption: Workflow for the transition from analytical method development to preparative isolation of 6-bromo-1-ethyl-1H-indole.

Troubleshooting & System Suitability

IssueProbable CauseCorrective Action
Peak Tailing (>1.5) Residual silanol interactions.[1][2]Ensure column is "End-capped".[1][2] Increase buffer strength or switch to a column with higher carbon load.
RT Drift Temperature fluctuation or column equilibration.[1][2]Use a column oven (30°C). Ensure 5-column volume re-equilibration time between runs.
Ghost Peaks Carryover of highly lipophilic impurities.[1][2]Add a "Sawtooth" wash (95% B for 5 mins) at the end of the gradient.[1][2]
Low Recovery Precipitation in mobile phase A.Ensure sample diluent matches initial gradient conditions (40% MeCN).

References

  • PubChem. (2025).[1][2][5] 6-Bromo-1-ethyl-1H-indole Compound Summary (CID 18007603).[1][2] National Library of Medicine.[1][2] Link[1][2]

  • BenchChem. (2025).[1][2] HPLC Purification of 2-bromo-1H-indole-3-acetonitrile. (Methodology adapted for brominated indoles).[1][2][3][5][6][7] Link

  • SIELC Technologies. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. (Reference for mobile phase selection). Link

  • Zhao, J., & Wang, Y. (2011).[1][2] 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E. (Structural characterization data). Link

Sources

Application

Application Note: 6-Bromo-1-ethyl-1H-indole as a Scaffold for Anticancer Drug Discovery

Executive Summary The indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 30% of all synthetic anticancer agents. 6-Bromo-1-ethyl-1H-indole (CAS: 199589-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 30% of all synthetic anticancer agents. 6-Bromo-1-ethyl-1H-indole (CAS: 199589-20-3) has emerged as a critical precursor for developing tubulin polymerization inhibitors, kinase inhibitors, and synthetic mimics of marine alkaloids.

This guide details the synthetic utility and biological application of 6-bromo-1-ethyl-1H-indole. Unlike the unsubstituted parent indole, the N-ethyl group enhances lipophilicity and metabolic stability, while the C6-bromine atom provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Synthetic Strategy & Protocols

Strategic Rationale

The synthesis of anticancer candidates from this precursor relies on orthogonal functionalization:

  • N1-Position (Ethyl): Already established; improves cell membrane permeability.

  • C3-Position: Electron-rich site susceptible to electrophilic aromatic substitution (Vilsmeier-Haack formylation, Friedel-Crafts acylation).

  • C6-Position (Bromine): Electrophilic site for transition-metal catalyzed coupling to introduce aryl/heteroaryl pharmacophores.

Protocol A: Synthesis of 6-Bromo-1-ethyl-1H-indole

Objective: Scale-up synthesis of the precursor from commercially available 6-bromoindole.

Reagents:

  • 6-Bromoindole (1.0 eq)[1]

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

  • Ethyl Iodide (EtI, 1.2 eq)

  • Dimethylformamide (DMF, Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Solubilization: Dissolve 6-bromoindole (e.g., 2.0 g, 10.2 mmol) in anhydrous DMF (20 mL). Cool to 0°C in an ice bath.

  • Deprotonation: Add NaH (612 mg, 15.3 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases.

  • Alkylation: Add Ethyl Iodide (1.91 g, 0.98 mL, 12.2 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench & Workup: Pour the reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (2 x 50 mL) to remove DMF.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 100% Hexane → 5% EtOAc/Hexane).

Expected Yield: 90–95% (Pale yellow oil/solid).

Protocol B: C6-Functionalization (Suzuki Coupling)

Application: Synthesis of biaryl tubulin inhibitors (e.g., combretastatin mimics).

Reagents:

  • 6-Bromo-1-ethyl-1H-indole (1.0 eq)

  • Aryl Boronic Acid (e.g., 3,4,5-trimethoxyphenylboronic acid) (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 eq)

  • Dioxane/Water (4:1)

Methodology:

  • Charge a microwave vial with the precursor (0.5 mmol), boronic acid (0.6 mmol), and K₂CO₃ (1.0 mmol).

  • Add Dioxane (4 mL) and Water (1 mL). Degas with Argon for 10 mins.

  • Add Pd(PPh₃)₄ (29 mg). Seal and heat at 90°C for 12 hours (or 100°C for 1 hour in microwave).

  • Filter through Celite, concentrate, and purify via chromatography.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways from the 6-bromo-1-ethyl-1H-indole core to two major classes of anticancer agents: Tubulin Inhibitors and Bis(indolyl)methanes.

SyntheticPathway Precursor 6-Bromoindole Core 6-Bromo-1-ethyl-1H-indole (The Scaffold) Precursor->Core N-Alkylation (NaH, EtI) C3_Int 3-Formyl-6-bromo-1-ethylindole Core->C3_Int Vilsmeier-Haack (POCl3, DMF) C6_Int 6-Aryl-1-ethylindole Core->C6_Int Suzuki Coupling (Ar-B(OH)2, Pd) Target_BIM Bis(indolyl)methanes (Apoptosis Inducers) C3_Int->Target_BIM Condensation (Indole, Acid Cat.) Target_Tubulin Tubulin Inhibitors (Combretastatin Mimics) C6_Int->Target_Tubulin C3-Functionalization (e.g., Glyoxamide)

Caption: Divergent synthesis from 6-bromo-1-ethyl-1H-indole yielding distinct anticancer classes.[2]

Biological Application: Tubulin Polymerization Inhibition[3][4][5][6]

Indole derivatives functionalized at the C6 position often target the colchicine-binding site of tubulin, preventing microtubule assembly and causing G2/M cell cycle arrest.

Mechanism of Action

The 6-bromo-1-ethyl-1H-indole scaffold mimics the A-ring of colchicine. The ethyl group fits into a hydrophobic pocket, while substituents at C3 (such as a trimethoxyphenyl ring or a carbonyl linker) interact with the B-ring binding domain.

MOA Drug 6-Bromo-1-ethyl-indole Derivative Target Tubulin (Colchicine Site) Drug->Target Binds with Kd ~ nM Effect1 Inhibition of Polymerization Target->Effect1 Effect2 Microtubule Destabilization Effect1->Effect2 CellState G2/M Cell Cycle Arrest Effect2->CellState Outcome Apoptosis (Cell Death) CellState->Outcome

Caption: Mechanism of action for indole-based tubulin inhibitors leading to apoptosis.

Biological Assay Protocol (MTT Assay)

To validate the anticancer potential of derivatives synthesized from this precursor:

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HeLa (Cervical).[3]

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve the 6-bromo-1-ethyl-1H-indole derivative in DMSO. Treat cells with serial dilutions (0.1 µM – 100 µM) for 48h.

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Representative Data (Literature Values for Analogues):

Compound ClassModificationCell LineIC₅₀ (µM)Mechanism
Precursor 6-Br-1-Et-IndoleMCF-7> 50Low intrinsic activity
Derivative A 3-(3,4,5-trimethoxybenzoyl)MCF-70.025Tubulin Inhibition
Derivative B Bis(indolyl)methaneHeLa2.1Apoptosis (Caspase-3)

Expert Tips & Troubleshooting

  • Regioselectivity: When performing electrophilic substitution at C3 (e.g., acylation), ensure the C6-bromine does not undergo lithium-halogen exchange if using lithiated reagents. Use Grignard reagents or Lewis-acid catalyzed conditions instead.

  • Solubility: The N-ethyl group significantly aids solubility in organic solvents (DCM, EtOAc) compared to the NH-indole, facilitating easier purification during scale-up.

  • Stability: 6-bromoindoles are light-sensitive. Store the precursor and its derivatives in amber vials under Argon at -20°C.

References

  • Synthesis of Indole Derivatives

    • Sigma-Aldrich. "6-Bromoindole Product Information."[1][4][5]

  • Anticancer Activity of Indoles

    • National Institutes of Health (PMC). "Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights."[5][6][7]

  • Tubulin Inhibition

    • MedChemExpress.
  • Bis(indolyl)

    • MDPI. "Synthesis of the Indole-Based Inhibitors."
  • Structure-Activity Relationships

    • PubMed. "Target-based anticancer indole derivatives and insight into structure‒activity relationship."[5][8][9]

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in the N-ethylation of 6-bromoindole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the N-ethylation of 6-bromoindole. This guide is designed for researchers, medicinal chemists, and process development scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the N-ethylation of 6-bromoindole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this specific transformation. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will explore the common pitfalls, their mechanistic origins, and provide robust, field-tested solutions.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses the most common problems encountered during the N-ethylation of 6-bromoindole in a direct question-and-answer format.

Question 1: My reaction is yielding a mixture of N-ethylated and C3-ethylated products. How can I improve the N-selectivity?

Answer: This is the most prevalent side reaction in indole alkylation. The root cause lies in the ambident nucleophilic nature of the indolide anion formed after deprotonation. Both the nitrogen (N1) and the carbon at the 3-position (C3) possess nucleophilic character. In fact, the C3 position is often more nucleophilic than the nitrogen, making C-alkylation a common and challenging side reaction.[1][2][3]

The key to achieving high N-selectivity is to manipulate the reaction conditions to favor alkylation on the nitrogen atom. This is primarily controlled by the choice of base, the resulting counter-ion, and the solvent system.[4]

Core Principle: To favor N-alkylation, you want to generate a "harder," more ionic indolide salt. The resulting dissociated ("naked") nitrogen anion is a potent nucleophile that readily attacks the ethylating agent. Conversely, more covalent organometallic species (like Grignard reagents) or tight ion pairs tend to favor C3-alkylation.[4]

Solutions:

  • Use a Strong, Non-Nucleophilic Base: Sodium hydride (NaH) is the classic and highly effective choice.[5][6][7] It irreversibly deprotonates the indole N-H (pKa ≈ 17 in DMSO) to form a sodium indolide salt and hydrogen gas.[4] The ionic nature of the Na-N bond strongly favors subsequent N-alkylation.

  • Choose a Polar Aprotic Solvent: Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal. They effectively solvate the sodium cation, leaving the nitrogen anion more exposed and reactive. This disfavors the formation of tight ion pairs that can lead to C3 attack.[4]

  • Control Temperature: Add the base and ethylating agent at a lower temperature (e.g., 0 °C) to control the initial exothermic deprotonation and reaction rate, then allow the reaction to slowly warm to room temperature. This minimizes potential side reactions and degradation.[5]

Here is a diagram illustrating the competing reaction pathways.

G cluster_start Starting Materials cluster_products Potential Products 6-Bromoindole 6-Bromoindole Indolide_Anion 6-Bromoindolide Anion (Ambident Nucleophile) 6-Bromoindole->Indolide_Anion Deprotonation (e.g., NaH) Base Base Et-X Ethylating Agent (Et-X) N_Product Desired Product: 1-Ethyl-6-bromoindole Indolide_Anion->N_Product N-Attack (Favored by NaH, DMF) C_Product Side Product: 3-Ethyl-6-bromoindole Indolide_Anion->C_Product C3-Attack (Favored by Mg-reagents, nonpolar solvents)

Caption: Competing pathways in the ethylation of 6-bromoindole.

Question 2: My reaction has stalled, and I'm observing very low conversion of my starting material. What are the likely causes?

Answer: Low or no conversion is a frustrating but common issue that usually points to a problem with one of the core reagents or conditions.

Troubleshooting Steps:

  • Verify Base Activity: Sodium hydride (NaH) is notoriously sensitive to moisture and air. If it is old or has been improperly stored, it will be coated with an inactive layer of sodium hydroxide. Use freshly opened NaH or wash the dispersion with dry hexanes before use to remove the mineral oil and any surface oxidation.

  • Ensure Anhydrous Conditions: The indole N-H is only weakly acidic, requiring a very strong base for complete deprotonation.[4] Any trace of water in your solvent or on your glassware will quench the NaH before it can deprotonate the indole. Ensure solvents are anhydrous and glassware is oven- or flame-dried.

  • Check Your Ethylating Agent: The reactivity of ethylating agents follows the trend: Ethyl Iodide > Ethyl Tosylate > Ethyl Bromide > Ethyl Chloride. If you are using a less reactive agent like ethyl chloride, you may require more forcing conditions (higher temperature, longer reaction time).

  • Increase Temperature: While the initial addition should be cold, some N-alkylations require gentle heating (e.g., 40-50 °C) to proceed to completion. Monitor by TLC to track the consumption of starting material.

G Problem Problem: Low Conversion Check_Base Is NaH fresh and active? Problem->Check_Base Check_Conditions Are solvent and glassware anhydrous? Problem->Check_Conditions Check_Reagent Is the ethylating agent reactive enough? Problem->Check_Reagent Check_Temp Is the reaction temperature sufficient? Problem->Check_Temp Solution_Base Solution: Use fresh NaH or wash before use. Check_Base->Solution_Base No Solution_Conditions Solution: Use anhydrous solvent, oven-dry glassware. Check_Conditions->Solution_Conditions No Solution_Reagent Solution: Switch to EtI or EtBr. Check_Reagent->Solution_Reagent No Solution_Temp Solution: Gently heat reaction and monitor by TLC. Check_Temp->Solution_Temp No

Caption: A logical workflow for troubleshooting low reaction conversion.

Question 3: I'm seeing multiple spots on my TLC plate, suggesting product degradation. What causes this and how can I prevent it?

Answer: Indole rings can be sensitive, and degradation can occur under harsh conditions. While 6-bromoindole is relatively robust, improper reaction setup can lead to decomposition.

Probable Causes & Solutions:

  • Base-Solvent Incompatibility at High Temperatures: The combination of NaH and DMF can be problematic at elevated temperatures (>80-100 °C), leading to decomposition of the solvent and complex side reactions.[7]

    • Solution: Maintain strict temperature control. Do not heat the reaction excessively. If higher temperatures are needed, consider switching to a more stable solvent like DMSO or 1,4-dioxane.

  • Presence of Oxygen: The highly nucleophilic indolide anion can react with oxygen, leading to oxidative degradation products.

    • Solution: Always perform the reaction under an inert atmosphere (Nitrogen or Argon). Degas your solvent before use if you suspect significant dissolved oxygen.

  • Debromination: While less common under standard alkylating conditions, loss of the bromine atom can occur, potentially through complex radical or organometallic pathways.[8]

    • Solution: Stick to standard conditions (NaH/DMF) and avoid excessive heat or exposure to light, which can initiate radical pathways. If debromination is a persistent issue, alternative, milder catalytic methods may need to be explored.

Frequently Asked Questions (FAQs)

Q: Why is NaH in DMF the most commonly cited method for indole N-alkylation? A: This combination is popular because it robustly addresses the core challenge of N- vs. C-alkylation. NaH is a strong, non-nucleophilic base that ensures complete and irreversible deprotonation of the indole nitrogen.[6] DMF is a polar aprotic solvent that promotes the formation of a dissociated sodium indolide, where the nitrogen anion is highly available for alkylation.[4] This pairing provides a reliable path to high yields and excellent N-selectivity for a wide range of indoles.[7]

Q: Can I use a weaker base like potassium carbonate (K₂CO₃) or a hydroxide base (KOH, NaOH)? A: Yes, these bases can be used, but they often lead to lower yields and reduced N-selectivity.

  • KOH/NaOH: These can work, especially under phase-transfer catalysis (PTC) conditions, which help shuttle the base into the organic phase and the indolide into the reactive environment.[9] However, the presence of water (from the base or generated in situ) can lead to side reactions.

  • K₂CO₃: This is generally too weak to fully deprotonate the indole. It might work with highly reactive alkylating agents (like ethyl iodide) and forcing conditions, but equilibrium issues will likely result in incomplete conversion and a mixture of products.

Q: What is the best ethylating agent? Ethyl iodide, bromide, or diethyl sulfate? A:

  • Ethyl Iodide (EtI): The most reactive common ethylating agent due to iodide being an excellent leaving group. It will give the fastest reaction but is also the most expensive and can be light-sensitive.

  • Ethyl Bromide (EtBr): A very good balance of high reactivity and lower cost. It is a reliable choice for this reaction.[10]

  • Diethyl Sulfate ((Et)₂SO₄): A powerful ethylating agent, but it is highly toxic and requires careful handling. It is generally not necessary for this transformation unless dealing with a very unreactive system.

Q: How does the bromine at the 6-position affect the reaction? A: The bromine atom is an electron-withdrawing group. This has two main effects:

  • Increased Acidity: It makes the N-H proton slightly more acidic compared to unsubstituted indole, facilitating deprotonation.

  • Electronic Deactivation: It slightly deactivates the indole ring, which can help temper the nucleophilicity of the C3 position, potentially contributing to better N-selectivity. The bromine atom can also cause some steric hindrance.[8]

Data & Protocols
Table 1: Recommended Conditions for Selective N-Ethylation of 6-Bromoindole
ParameterRecommendedRationale & Citation
Base Sodium Hydride (NaH), 60% in oilStrong, non-nucleophilic base ensures complete deprotonation, forming an ionic salt that favors N-alkylation.[5][6][7]
Equivalents of Base 1.1 - 1.2 eq.A slight excess ensures full conversion of the starting material.
Solvent Anhydrous DMF or DMSOPolar aprotic solvents solvate the cation, exposing the nitrogen anion for selective attack.[4]
Ethylating Agent Ethyl Bromide or Ethyl IodideHighly reactive agents with good leaving groups ensure efficient alkylation.[10]
Equivalents of Agent 1.1 - 1.5 eq.An excess drives the reaction to completion.
Temperature 0 °C to Room TemperatureAllows for controlled deprotonation and reaction, minimizing degradation.[5]
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the base by moisture and side reactions with oxygen.
Experimental Protocol: Synthesis of 1-Ethyl-6-bromoindole

This protocol is a representative procedure based on established methods for indole N-alkylation.[5][7]

Materials:

  • 6-Bromoindole (1.0 eq.)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Ethyl Bromide (1.2 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Add 6-bromoindole to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Dissolution: Add anhydrous DMF (approx. 5-10 mL per gram of indole) and stir under a nitrogen atmosphere until the indole is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes. The solution may become darker.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the ethyl bromide dropwise via syringe over 10 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. (Typical mobile phase: 10-20% Ethyl Acetate in Hexanes).

  • Quenching: Once complete, cool the flask to 0 °C and very carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid by silica gel column chromatography to obtain the pure 1-ethyl-6-bromoindole.

References
  • The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. (2023). MDPI. [Link]

  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). National Institutes of Health (NIH). [Link]

  • Synthesis of N-alkylated indoles. (n.d.). ResearchGate. [Link]

  • US Patent 7067676B2 - N-alkylation of indole derivatives. (n.d.).
  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. (n.d.). RSC Publishing. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI. [Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (n.d.). Europe PMC. [Link]

  • in the chemical literature: N-alkylation of an indole. (2019). YouTube. [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2021). RSC Publishing. [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (n.d.). National Institutes of Health (NIH). [Link]

  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. (n.d.). National Institutes of Health (NIH). [Link]

  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. (n.d.). ACS Publications. [Link]

  • THE N-ALKYLATION REACTION OF COMPOUND 6 CATALYZED BY DIFFERENT ALKALI... (n.d.). ResearchGate. [Link]

  • Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship. (2015). National Institutes of Health (NIH). [Link]

  • Indole. (n.d.). Wikipedia. [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (2020). MDPI. [Link]

  • Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. (2018). RSC Publishing. [Link]

  • Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. (n.d.). ResearchGate. [Link]

Sources

Optimization

optimizing reaction conditions for 6-bromo-1-ethyl-1H-indole synthesis

Technical Support Center: Synthesis of 6-bromo-1-ethyl-1H-indole Welcome to the technical support center for the synthesis of 6-bromo-1-ethyl-1H-indole. This guide is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-bromo-1-ethyl-1H-indole

Welcome to the technical support center for the synthesis of 6-bromo-1-ethyl-1H-indole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 6-bromo-1-ethyl-1H-indole?

The most direct and common approach involves the N-alkylation of commercially available 6-bromo-1H-indole. This is typically a one-step synthesis that is amenable to scale-up. An alternative, though more complex, route is to perform a Fischer indole synthesis using (4-bromophenyl)hydrazine and an appropriate carbonyl compound, followed by N-ethylation.[1][2] However, the Fischer indole synthesis can present challenges with regioselectivity and harsh acidic conditions.[3][4] For process optimization and reliability, direct N-ethylation of 6-bromo-1H-indole is the recommended starting point.

Q2: What is the core mechanism for the N-ethylation of 6-bromo-1H-indole?

The reaction proceeds via a nucleophilic substitution (typically SN2). First, a base is used to deprotonate the nitrogen atom of the indole ring, forming a resonance-stabilized indole anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent (e.g., ethyl iodide, ethyl bromide). The nucleophilicity of the indole nitrogen is moderate, so a sufficiently strong base is required to generate the anion in a suitable concentration for the reaction to proceed efficiently.[5][6]

Q3: What analytical techniques are recommended for monitoring reaction progress and confirming product identity?
  • Thin-Layer Chromatography (TLC): Essential for real-time reaction monitoring. 6-bromo-1H-indole is significantly more polar than the N-ethylated product. A typical mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v). The disappearance of the starting material spot and the appearance of a new, higher Rf spot indicates product formation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides rapid confirmation of the product's molecular weight and can help identify any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive technique for structural confirmation. Key signals to look for in the ¹H NMR of the product include the characteristic triplet and quartet of the ethyl group, along with the disappearance of the broad N-H proton signal from the starting material.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and identifying volatile impurities.

Troubleshooting and Optimization Guide

This section addresses specific issues encountered during the N-ethylation of 6-bromo-1H-indole.

Problem 1: Low or No Conversion of Starting Material

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 6-bromo-1H-indole after the expected reaction time.

Causality and Solutions:

This issue almost always stems from inefficient deprotonation of the indole nitrogen or insufficient reactivity of the chosen reagents.

  • Inadequate Base Strength: The pKa of the indole N-H is approximately 17. The base must be strong enough to generate the nucleophilic anion.

    • Weak Bases (e.g., K₂CO₃, Na₂CO₃): These may require higher temperatures or phase-transfer catalysts to be effective. They are often used for safety and cost reasons on a large scale but can lead to slow or incomplete reactions.[8]

    • Stronger Bases (e.g., NaH, KOH, KHMDS): Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the indole, driving the reaction to completion. Potassium hydroxide (KOH) is also a very common and effective choice, often used in polar aprotic solvents.[9][10]

  • Solvent Choice: The solvent plays a critical role in solubilizing the reagents and stabilizing the intermediates.

    • Polar Aprotic Solvents (DMF, DMSO, THF, Acetonitrile): These are the preferred choice. They effectively solvate the cation of the base (e.g., Na⁺, K⁺) without hydrogen bonding to the indole anion, thus preserving its nucleophilicity. DMF and DMSO are particularly good at promoting SN2 reactions.[11][12]

    • Less Polar Solvents (DCM, Acetone): These can be used but often result in slower reaction rates. Acetone with aqueous KOH is a reported method but may require longer reaction times.[9]

  • Reactivity of Ethylating Agent: The leaving group ability follows the trend I > Br > Cl > OTs.

    • Ethyl Iodide (EtI): The most reactive common ethylating agent due to the excellent leaving group ability of iodide.

    • Ethyl Bromide (EtBr): A very good and cost-effective option.

    • Diethyl Sulfate ((Et)₂SO₄): A potent but more toxic ethylating agent.

    • Ethyl Tosylate (EtOTs): Also highly effective.

Senior Scientist Recommendation: For a robust, high-yielding reaction, use Sodium Hydride (NaH, 1.2 eq.) as the base and Ethyl Iodide (EtI, 1.1 eq.) as the ethylating agent in anhydrous DMF at 0 °C to room temperature. This combination is highly reliable for achieving complete conversion.

Data Summary: Comparison of N-Ethylation Conditions
Base (eq.)Ethylating Agent (eq.)SolventTemperature (°C)Common Issues
NaH (1.2)EtI or EtBr (1.1)Anhydrous DMF/THF0 to 25Requires careful handling of NaH (flammable).
KOH (3.0)EtBr (1.1)Acetone20 to 55 (reflux)Slower reaction; potential for ester hydrolysis if ester groups are present.[9]
K₂CO₃ (2-3)EtBr (1.5)DMF / Acetonitrile80 to 100Incomplete conversion is common; requires higher temperatures.[12]
Problem 2: Formation of Impurities and Purification Challenges

Symptom: Multiple spots are observed on the TLC plate, and the final product is difficult to purify by column chromatography.

Causality and Solutions:

  • Over-alkylation (Quaternary Salt Formation): If an excess of the ethylating agent is used, or if the product is particularly nucleophilic, it can react further to form a quaternary ammonium salt. This is generally not a major issue for simple indoles but is a possibility.

    • Solution: Use a slight excess (1.05-1.1 eq.) of the ethylating agent and monitor the reaction closely by TLC. Do not let the reaction run for an unnecessarily long time after the starting material is consumed.

  • C3-Alkylation Byproduct: The indole anion is an ambident nucleophile, with electron density on both N1 and C3. While N-alkylation is electronically and sterically favored, a small amount of C3-alkylation can occur, especially in less polar solvents where the cation is more tightly associated with the nitrogen.

    • Solution: Employ highly polar aprotic solvents like DMF or DMSO. These solvents effectively separate the ion pair, leaving the nitrogen as the more accessible and reactive nucleophilic site.

  • Purification Strategy: The product, 6-bromo-1-ethyl-1H-indole, is a non-polar compound.

    • Workup: After the reaction is complete, it must be quenched carefully (e.g., with water or isopropanol if NaH was used) and extracted into a non-polar organic solvent like ethyl acetate or diethyl ether. Washing the organic layer with water and brine is crucial to remove the solvent (e.g., DMF) and inorganic salts.

    • Column Chromatography: Use a low-polarity eluent system. A gradient of 0% to 5% ethyl acetate in hexanes on silica gel is typically sufficient to separate the product from the more polar starting material and baseline impurities.

    • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization from a suitable solvent like heptane or ethanol/water can be an effective final purification step.

Experimental Protocols

Protocol 1: High-Efficiency N-Ethylation using NaH/DMF

This protocol is designed for maximum conversion and yield.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-bromo-1H-indole (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of indole) via syringe. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30-60 minutes until gas evolution ceases. The solution should become clear or slightly colored.

  • Alkylation: Add ethyl iodide (1.1 eq.) dropwise via syringe at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC (e.g., 10% Ethyl Acetate/Hexanes).

  • Workup: Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualized Workflows and Logic

General Synthesis and Purification Workflow

G cluster_reaction Reaction Step cluster_workup Aqueous Workup cluster_purification Purification A 1. Dissolve 6-bromo-1H-indole in anhydrous DMF B 2. Cool to 0 °C A->B C 3. Add Base (e.g., NaH) Stir for 30 min B->C D 4. Add Ethyl Iodide dropwise C->D E 5. Warm to RT, stir 2-4h Monitor by TLC D->E F 6. Quench with aq. NH4Cl E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with Brine G->H I 9. Dry (Na2SO4) & Concentrate H->I J 10. Column Chromatography (Silica, Hex/EtOAc) I->J K 11. Characterize Product (NMR, MS) J->K

Caption: Workflow for the N-ethylation of 6-bromo-1H-indole.

Troubleshooting Decision Tree

G Start Reaction Complete. Analyze Crude Mixture by TLC/LC-MS Q1 Is Starting Material (SM) Present? Start->Q1 Q2 Are there significant byproducts? Q1->Q2 No Sol_SM Incomplete Conversion: - Increase reaction time - Use stronger base (NaH) - Use more reactive alkylating agent (EtI) - Ensure anhydrous conditions Q1->Sol_SM Yes Sol_BP Byproduct Formation: - Use polar aprotic solvent (DMF) - Lower reaction temperature - Use minimal excess of ethylating agent (1.05 eq.) Q2->Sol_BP Yes Success Purify by Column Chromatography Q2->Success No

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • CN104292145A - Preparation method of 6-bromoindole derivative - Google P
  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - NIH. (2023-04-19). (URL: )
  • CN102558017A - Method for preparing 5-bromoindole - Google P
  • Fischer indole synthesis - Wikipedia. (URL: [Link])

  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed. (2017-06-02). (URL: [Link])

  • (PDF) Fischer Indole Synthesis - ResearchGate. (2021-01-04). (URL: [Link])

  • Design synthesis and application of anti-tumor compound 6-bromo-indole-3-carbinol. (2025-08-09). (URL: [Link])

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021-10-15). (URL: [Link])

  • SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NATURAL AND APPLIED SCIENCES OF MI. (2013-07-25). (URL: [Link])

  • Indole synthesis - Organic Chemistry Portal. (URL: [Link])

  • (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H) - MDPI. (URL: [Link])

  • Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. (URL: [Link])

  • the n-alkylation reaction of compound 6 in different organic solvents and ionic liquids … - ResearchGate. (URL: [Link])

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC - NIH. (URL: [Link])

  • N-Alkylation Of 6,6'-Dibromoisoindigo via Tosylate: An Economical Pathway - Academy of Sciences Malaysia. (URL: [Link])

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (URL: [Link])

  • An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal. (URL: [Link])

  • n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine - Organic Syntheses Procedure. (URL: [Link])

  • Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 - Sciencemadness.org. (2022-03-03). (URL: [Link])

  • Improved Fischer Indole Reaction for the Preparation of N,N-Dimethyltryptamines - Princeton University. (1994-07-01). (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Functionalization of 6-Bromo-1-ethyl-1H-indole

[1] Ticket ID: REGIO-6BR-IND Subject: Managing Regioselectivity & Reactivity Profiles Support Level: Tier 3 (Senior Application Scientist) Status: Active[1] Executive Summary: The "Dual-Personality" Substrate Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: REGIO-6BR-IND Subject: Managing Regioselectivity & Reactivity Profiles Support Level: Tier 3 (Senior Application Scientist) Status: Active[1]

Executive Summary: The "Dual-Personality" Substrate

Welcome to the technical guide for 6-bromo-1-ethyl-1H-indole . As a researcher, you are likely facing a conflict between the electronic bias of the indole core and the reactive handle provided by the C6-bromine.[1]

This substrate presents a unique "bipolar" reactivity profile:

  • Nucleophilic Core (C3): The pyrrole ring wants to undergo Electrophilic Aromatic Substitution (EAS), but the C6-bromine exerts a deactivating inductive effect ($ -I $), making the system sluggish compared to simple indoles.[1]

  • Electrophilic Handle (C6): The C-Br bond is primed for metal-halogen exchange or cross-coupling, but it competes with the acidic C2-proton during lithiation events.[1]

This guide provides the decision logic and protocols to target C2 , C3 , or C6 exclusively without cross-contamination.

Regioselectivity Map & Decision Logic

Before selecting a reagent, consult the Regioselectivity Map below to visualize the competing reactive sites.[1]

RegioMap Substrate 6-Bromo-1-ethyl-1H-indole C3 C3 Position (Nucleophilic EAS) Target: Formylation, Acylation Substrate->C3 Electrophiles (POCl3, RCOCl) C2 C2 Position (Kinetic Deprotonation) Target: C-H Activation, Lithiation Substrate->C2 Strong Bases (LDA) or Pd-Cat C-H Act. C6 C6 Position (Metal-Halogen Exchange) Target: Suzuki, Buchwald Substrate->C6 Lithiation (t-BuLi) or Pd(0) Cross-Coupling C2->C6 COMPETITION ZONE: Li-Base Selection is Critical

Figure 1: Regioselectivity Map illustrating the three distinct reactive vectors.[1] Note the critical competition between C2-deprotonation and C6-exchange.[1]

Module 1: Metalation (The C2 vs. C6 Battle)

The Problem: You treat the substrate with n-BuLi intending to lithiate C2, but you get a mixture of C2-lithiation, C6-lithiation (via Br exchange), and scrambling.

The Science:

  • C2-Lithiation (Deprotonation): Driven by the acidity of the C2-H (pKa ~38, enhanced by the inductive effect of N1). This is an acid-base reaction.[1]

  • C6-Lithiation (Li-Hal Exchange): Driven by the formation of a more stable carbanion (aryl-Li vs alkyl-Li) and the formation of BuBr. This is a kinetic redox-type exchange.[1]

  • The Conflict: With n-BuLi, the rates of deprotonation and exchange are comparable at standard temperatures.[1]

Protocol A: Exclusive C2-Functionalization (Preserving the Br)

To hit C2 while keeping the C6-Br intact, you must use a base that is non-nucleophilic (to avoid attacking the Br) and sufficiently basic.

  • Reagent: Lithium Diisopropylamide (LDA).

  • Why: LDA is bulky.[1] It cannot easily access the C-Br antibonding orbital to initiate exchange, but it effectively removes the accessible C2 proton.[1]

Step-by-Step:

  • Preparation: In a flame-dried flask under Argon, dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool to -78°C.[1][2]

  • Base Generation: Add n-BuLi (1.1 equiv) dropwise.[1] Stir for 30 min at -78°C to form LDA.

  • Substrate Addition: Dissolve 6-bromo-1-ethyl-1H-indole in THF and add it slowly down the side of the flask to the LDA solution at -78°C.

  • Equilibration: Stir for 1 hour at -78°C. (Do not warm up, or the C2-Li species may eventually attack the Br of a neighboring molecule, known as "halogen dance").

  • Quench: Add your electrophile (e.g., DMF, MeI) at -78°C.

Protocol B: Exclusive C6-Functionalization (Using the Br)

To utilize the Br for lithiation, you need a reagent that performs Li-Hal exchange faster than deprotonation.[1]

  • Reagent: tert-Butyllithium (t-BuLi) (2.0 - 2.2 equiv).

  • Why: t-BuLi undergoes Li-Hal exchange extremely rapidly (orders of magnitude faster than n-BuLi).[1] The second equivalent is required to destroy the t-BuBr byproduct (forming isobutene and LiBr), preventing alkylation side reactions.[1]

Step-by-Step:

  • Preparation: Dissolve 6-bromo-1-ethyl-1H-indole in anhydrous Et₂O or THF under Argon. Cool to -78°C.[1][2]

  • Exchange: Add t-BuLi (2.1 equiv) dropwise. The solution often turns yellow/orange.

  • Timing: Stir for only 15-30 minutes. The exchange is virtually instantaneous.

  • Quench: Add the electrophile immediately.

Module 2: Electrophilic Substitution (Targeting C3)

The Problem: Standard Vilsmeier-Haack or Friedel-Crafts conditions result in low yields or require prolonged heating compared to unsubstituted indole.[1]

The Science: The C6-Bromine is an electron-withdrawing group (EWG). Through induction ($ -I $), it pulls electron density away from the benzene ring, which communicates with the pyrrole ring.[1] While C3 remains the most nucleophilic site, its HOMO energy is lowered, making it less reactive toward weak electrophiles.[1]

Troubleshooting Table: C3 Optimization
Reaction TypeStandard ConditionOptimized for 6-Br-IndoleWhy?
Vilsmeier-Haack (Formylation)POCl₃/DMF, 0°C to RTPOCl₃/DMF, Heat to 60-80°C Overcomes the activation energy barrier raised by the Br-deactivation.[1]
Friedel-Crafts (Acylation)Acid Chloride + AlCl₃Use Me₂AlCl or Et₂AlCl Alkyl aluminum chlorides act as proton scavengers and Lewis acids, preventing oligomerization which is common when "forcing" deactivated indoles.[1]
Halogenation (NIS/NBS)0°C, DCMRT, DMF Polar solvents stabilize the charged intermediate, aiding the reaction on the deactivated ring.[1]
Module 3: Transition Metal Catalysis (Cross-Coupling)

The Problem: You want to couple at C6, but you observe C2-arylation byproducts (C-H activation).

The Science: Pd(0) oxidative addition into C-Br (C6) is generally preferred over C-H activation (C2). However, electron-rich ligands or specific carboxylate bases can promote C-H activation pathways (concerted metalation-deprotonation).[1]

Workflow Visualization:

CatalysisFlow Start Goal: Pd-Catalyzed Coupling Choice Target Site? Start->Choice C6_Path Target C6 (Bromine) Choice->C6_Path C2_Path Target C2 (C-H Bond) Choice->C2_Path Cond_C6 Use: Pd(PPh3)4 or Pd(dppf)Cl2 Base: Na2CO3 (Weak) Solvent: Toluene/Water C6_Path->Cond_C6 Cond_C2 Use: Pd(OAc)2 Ligand: Phosphine or NHC Base: Cs2CO3 or Ag2CO3 C2_Path->Cond_C2

Figure 2: Catalyst and base selection guide to distinguish between Cross-Coupling (C6) and C-H Activation (C2).

Key Guideline: To ensure C6 selectivity, avoid "C-H activation promoting" conditions (e.g., avoid Pd(OAc)₂ with acidic additives).[1] Stick to Pd(0) sources or Pd(II) precatalysts that rapidly reduce to Pd(0), and use weak bases like carbonate or phosphate.[1]

Frequently Asked Questions (FAQ)

Q: Can I use n-BuLi for C6-lithiation if I just keep it very cold? A: It is risky.[1] While -78°C favors exchange, n-BuLi is small enough to attack the C2 proton competitively.[1] You will likely see 5-10% of the C2-functionalized byproduct.[1] Switch to t-BuLi for clean C6 results.[1]

Q: I tried Vilsmeier-Haack and got no reaction. Should I add a catalyst? A: Do not add Lewis acids; they will complex with the nitrogen. Instead, increase the temperature. The 6-Br group raises the activation energy. Heating the pre-formed Vilsmeier complex (POCl₃/DMF) with the substrate to 80°C is usually required.

Q: Why did my Suzuki coupling at C6 fail and result in de-bromination (hydrodebromination)? A: This is a common artifact in indole chemistry. It usually means your catalytic cycle stalled after oxidative addition.[1]

  • Fix: Ensure your solvent is strictly degassed (oxygen promotes this side reaction).

  • Fix: Switch to a more active catalyst system like Pd(Amphos)Cl₂ or XPhos Pd G2 to facilitate the transmetallation step, which might be slow due to the steric bulk of the N-ethyl group.

References
  • Lithium-Halogen Exchange Kinetics

    • Bailey, W. F.; Patricia, J. J.[1] "The Chemistry of Alkyllithiums." J. Organomet.[1] Chem.1988 , 352, 1–46.[1] Link[1]

    • Note: Establishes the kinetic superiority of t-BuLi for exchange over deproton
  • Indole Lithiation Regioselectivity

    • Gribble, G. W.[1] "Recent developments in indole ring synthesis—methodology and applications." J. Chem. Soc., Perkin Trans.[1] 12000 , 1045–1075.[1] Link

    • Note: Detailed review of N-protected indole lithiation str
  • C-H Activation vs Cross Coupling

    • Leitch, J. A.; Bhonoah, Y.; Frost, C. G.[1] "Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole." ACS Catal.[1]2017 , 7, 5618–5627.[1] Link[1]

    • Note: Discusses the conditions required to switch between C-X coupling and C-H activ
  • Electrophilic Substitution on Deactivated Indoles

    • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010 .[1] Link[1]

    • Note: The authoritative text on reactivity modulation by substituents on the benzene ring of indoles.

Sources

Optimization

stability and storage of 6-bromo-1-ethyl-1H-indole

Technical Support Center: Stability & Storage of 6-Bromo-1-ethyl-1H-indole Part 1: Emergency Quick Reference ParameterSpecification Compound Name 6-Bromo-1-ethyl-1H-indole CAS Number 199589-20-3 Molecular Formula C₁₀H₁₀B...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 6-Bromo-1-ethyl-1H-indole

Part 1: Emergency Quick Reference

ParameterSpecification
Compound Name 6-Bromo-1-ethyl-1H-indole
CAS Number 199589-20-3
Molecular Formula C₁₀H₁₀BrN
Molecular Weight 224.10 g/mol
Storage Temperature Long-term: -20°C (Desiccated) Short-term: 2-8°C (Dark)
Atmosphere Inert Gas Required (Argon or Nitrogen)
Light Sensitivity High (Protect from direct light)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate.[1] Insoluble in water.[1][2]

Part 2: Storage & Handling Workflow

The following decision tree outlines the critical path from package receipt to experimental use. This workflow minimizes the risk of oxidative degradation and photolysis.[2]

StorageWorkflow Receipt Package Receipt (Check Integrity) Inspect Visual Inspection (Off-white/Yellowish solid/oil?) Receipt->Inspect ColorCheck Color Check: Dark Brown/Pink? Inspect->ColorCheck Purify Degradation Suspected (Perform TLC/HPLC) ColorCheck->Purify Yes (Oxidation) Store Storage Preparation 1. Flush with Argon 2. Seal with Parafilm 3. Wrap in Foil ColorCheck->Store No (Intact) Purify->Store Post-Purification Freezer Deep Freeze (-20°C) Store->Freezer Thaw Thawing Protocol Equilibrate to RT (30 mins) Do NOT open cold Freezer->Thaw When needed Solubilize Solubilization (DMSO/DMF/DCM) Thaw->Solubilize Use Experimental Use (Keep on Ice/Dark) Solubilize->Use

Figure 1: Decision matrix for the handling of halogenated indole derivatives upon receipt and during active use.

Part 3: Technical Troubleshooting & FAQs

This section addresses specific issues derived from the chemical properties of halogenated N-alkyl indoles.

Category 1: Stability & Appearance[1][2]

Q: The compound arrived as a dark brown oil/solid, but the certificate of analysis (CoA) describes it as "off-white" or "pale yellow." Is it compromised? A: Likely, yes.[2] Indoles are electron-rich heterocycles prone to autoxidation.[1][2]

  • Mechanism: The C2 and C3 positions of the indole ring are susceptible to electrophilic attack and radical oxidation by atmospheric oxygen, leading to the formation of indoxyls and subsequent dimerization (often colored pink or brown).[2]

  • The "N-Ethyl" Factor: While N-alkylation (ethyl group) blocks the N-H bond, preventing some dimerization pathways common in simple indoles, the electron-rich

    
    -system remains vulnerable.[1]
    
  • Action: Perform a purity check (see Part 4). If purity is >95%, the color may be due to trace surface oxidation, which can often be removed by filtration through a short pad of silica gel using Hexane:EtOAc (9:1).[2]

Q: Why is protection from light critical for this specific analog? A: The presence of the bromine atom at the C6 position introduces a specific vulnerability: photolytic dehalogenation.[2]

  • Causality: Halogenated aromatic systems can undergo homolytic bond cleavage under UV/visible light, generating radical species.[2] This leads to the loss of the bromine atom (degradation to 1-ethyl-1H-indole) or radical polymerization.[1]

  • Protocol: Always handle in amber vials. If amber glassware is unavailable, wrap the reaction vessel or storage vial in aluminum foil immediately.[2]

Category 2: Solubility & Solution Storage

Q: Can I store 6-bromo-1-ethyl-1H-indole as a stock solution in DMSO? A: Yes, but with strict caveats.

  • Stability: DMSO is a suitable solvent for solubility, but it is hygroscopic.[2] Water absorption facilitates hydrolysis and oxidation.[2]

  • Recommendation:

    • Prepare stock solutions (e.g., 10-100 mM) in anhydrous DMSO.[2]

    • Aliquot into single-use volumes (avoid freeze-thaw cycles).

    • Store aliquots at -80°C for up to 6 months.

    • Do not store in protic solvents (Methanol/Ethanol) for extended periods, as they can facilitate nucleophilic attacks or solvolysis over time.[2]

Q: I see a precipitate after thawing my DMSO stock. What happened? A: This is likely due to moisture ingress or "salting out" if the DMSO absorbed water from the air.[2]

  • Troubleshooting:

    • Vortex vigorously at room temperature.

    • If it does not redissolve, gently warm to 37°C for 5 minutes.

    • If solids persist, the compound may have polymerized.[2] Centrifuge and analyze the supernatant; if the concentration is low, discard the stock.

Category 3: Handling Precautions

Q: Why must I wait for the vial to reach room temperature before opening? A: To prevent condensation.[2]

  • The Physics: Opening a -20°C vial in humid ambient air causes immediate condensation of water vapor onto the cold solid.[1][2]

  • The Risk: Water catalyzes decomposition and can cause hydrolysis of impurities that accelerate degradation.[2]

  • Rule: Remove from freezer -> Place in desiccator -> Wait 30 mins -> Open.

Part 4: Experimental Protocols

Protocol A: Rapid Purity Check (TLC)

Use this to quickly assess if your compound has degraded.[2]

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: Hexanes : Ethyl Acetate (8:2 v/v).[2] Note: Adjust polarity if needed, but indoles are generally lipophilic.[2]

  • Visualization:

    • UV (254 nm): The indole core absorbs strongly.

    • Stain (Vanillin or Ehrlich’s Reagent): Indoles turn distinctive colors (often purple/red) with aldehyde stains.[2]

  • Interpretation:

    • Single Spot (Rf ~0.6-0.8): Intact compound.[1][2]

    • Baseline Spot: Polymerized material.[1][2]

    • Spot at Rf ~0: Polar oxidation products (indoxyls).[2]

Protocol B: Re-Purification (If degraded)

If purity <90% but >70%, recrystallization or filtration is possible.[2]

  • Dissolve the crude material in a minimal amount of Dichloromethane (DCM).

  • Add 5-10 equivalents of Hexane slowly until turbidity appears.

  • Cool to -20°C overnight.

  • Filter the precipitate.[2]

    • Alternative: Pass through a short plug of silica gel using 100% DCM to remove polar brown oxidation products, then evaporate.

References

  • PubChem. (n.d.).[2][3][4] 6-Bromo-1-ethyl-1H-indole (Compound). National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting

Technical Support Center: Indole N-Alkylation Workup &amp; Optimization

Status: Operational | Tier: L3 (Senior Scientific Support) Agent: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 (Senior Scientific Support) Agent: Dr. A. Vance, Senior Application Scientist

Welcome to the Support Hub

You are likely here because Indole is a deceptive nucleophile. While it appears simple, the nitrogen atom's lone pair is part of the aromatic system, making it non-basic and poorly nucleophilic compared to standard amines. Successful N-alkylation requires overcoming the energy barrier to deprotonation (pKa ~16–17) while avoiding the thermodynamic trap of C3-alkylation.

This guide treats your synthesis as a system. If the system fails, we debug the variables: Solvent Polarity , Base Strength , and Workup Efficiency .

Module 1: The "Golden Path" Protocol (Standard NaH/DMF)

Recommended for: Primary/Secondary alkyl halides, high-value substrates.

This protocol uses Sodium Hydride (NaH) in DMF . It is the most reliable method for ensuring N-selectivity over C-selectivity due to the formation of a "naked" indolyl anion in a polar aprotic solvent.

The Workflow
  • System Prep: Flame-dry glassware under Ar/N2. Indole is sensitive to oxidation; the anion is sensitive to moisture.

  • Deprotonation:

    • Dissolve Indole (1.0 equiv) in anhydrous DMF (0.1–0.2 M).

    • Cool to 0°C.[1]

    • Add NaH (1.2 equiv, 60% dispersion in oil) portion-wise.

    • Wait: Allow 30–60 mins at 0°C

      
       RT. Crucial:  Wait for H2 evolution to cease. If you add the electrophile too early, the base will consume it.
      
  • Alkylation:

    • Cool back to 0°C.

    • Add Alkyl Halide (1.1–1.5 equiv) dropwise.

    • Warm to RT and stir (1–16 h).

  • The Quench (Safety Critical):

    • Cool to 0°C.[1]

    • Add saturated NH4Cl or Methanol dropwise. (Warning: Residual NaH will foam vigorously).

Visualization: Logic Flow & Critical Control Points

IndoleAlkylation Start Start: Dry Indole + DMF BaseAdd Add NaH (0°C) Wait 45 mins Start->BaseAdd CheckGas H2 Evolution Stopped? BaseAdd->CheckGas CheckGas->BaseAdd No (Wait) AddElec Add Alkyl Halide (R-X) CheckGas->AddElec Yes Monitor TLC/LCMS Check AddElec->Monitor Monitor->AddElec Incomplete (Add Heat/Time) Quench Quench: Sat. NH4Cl (Dropwise!) Monitor->Quench Complete Workup Workup: Extraction Quench->Workup

Caption: Operational workflow for NaH-mediated N-alkylation. The "Wait" step at H2 evolution is the most common failure point for yield.

Module 2: Troubleshooting Registry (Q&A)

Issue 1: "I can't get rid of the DMF/DMSO during workup."

Diagnosis: DMF (bp 153°C) and DMSO (bp 189°C) are high-boiling and water-miscible. Standard ether/water extractions often leave significant solvent residues, which ruin NMR spectra and inhibit crystallization.

The Fix: The LiCl Extraction Method Do not attempt to rotovap DMF off at 60°C; you will degrade your product. Use thermodynamics against the solvent.[2]

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Ether.[3]

  • Wash the organic layer 3x with 5% Lithium Chloride (LiCl) solution .[4]

  • Why it works: The high ionic strength of the LiCl solution "salts out" the organic product (forcing it into the EtOAc) while "salting in" the DMF (pulling it into the aqueous phase) more effectively than water or brine alone [1].

Issue 2: "I am seeing C3-alkylation byproducts."

Diagnosis: Regioselectivity failure.

  • Mechanism: The indolyl anion is an ambident nucleophile. The Nitrogen is the "hard" center; the C3 carbon is the "soft" center.

  • Root Cause:

    • Solvent: Non-polar solvents (THF, Toluene) favor tight ion-pairing with the cation, blocking the Nitrogen and directing attack to C3.

    • Cation: Coordinating cations (Mg++, Zn++) favor C-alkylation.

    • Leaving Group: Soft leaving groups (Iodides) can sometimes encourage C-attack via soft-soft interaction, though solvent is usually the dominant factor.

The Fix:

  • Switch Solvent: Move to DMF, DMSO, or NMP . These polar aprotic solvents solvate the cation (Na+), leaving a "naked," highly reactive Indolyl anion that prefers N-attack [2].

  • Switch Base: Use Cs2CO3 in MeCN or DMF. Cesium is a large, diffuse cation ("soft"), but in DMF it promotes N-alkylation effectively due to the specific solvation shell and the "naked anion" effect.

Issue 3: "The reaction stalled at 60% conversion."

Diagnosis: Base death or Electrophile death.

  • Moisture: If your DMF was "wet," the NaH quenched before deprotonating the indole.

  • Elimination: If your alkyl halide is secondary or tertiary, the basic conditions may have caused E2 elimination (turning your alkyl halide into an alkene) rather than substitution.

The Fix:

  • For Moisture: Add an extra 0.2 equiv of NaH. If bubbling resumes, your system was wet.

  • For Elimination: Switch to a milder base system (e.g., K2CO3 in Acetone or KOH in DMSO ) or use a more reactive electrophile (Alkyl Triflate/Mesylate) at lower temperatures.

Module 3: Comparative Data & Solvent Selection

Table 1: Solvent & Base Matrix for Indole N-Alkylation

SystemBaseSolventProsConsBest For
Standard NaHDMFHigh N-selectivity, fastHazardous workup (DMF removal), H2 gasSimple alkyl halides
Superbase KOH (powder)DMSOExtremely fast, no H2 gasDMSO is hard to remove, very hygroscopicScale-up, unreactive halides
Mild Cs2CO3MeCNMild, easy workupSlower, requires heatAcid-sensitive substrates
Green/PTC NaOH (aq) + TBAHSTolueneEasy workup, cheapSlower, requires catalyst optimizationLarge scale, robust substrates
Visualizing the Troubleshooting Logic

Troubleshooting Problem Problem Detected Issue1 C3-Alkylation (Regio-error) Problem->Issue1 Issue2 Residual Solvent (DMF/DMSO) Problem->Issue2 Issue3 Emulsion during Extraction Problem->Issue3 Sol1 Switch to Polar Aprotic (DMF/DMSO) Issue1->Sol1 Cause: Tight Ion Pair Sol2 Wash with 5% LiCl (aq) Issue2->Sol2 Cause: Miscibility Sol3 Filter through Celite or use Brine Issue3->Sol3 Cause: Particulates

Caption: Decision tree for resolving common post-reaction failures.

References

  • Org. Process Res. Dev. (2007). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. (Validates the LiCl/DMF removal method).

  • Journal of Organic Chemistry (2006). Regioselectivity in the Alkylation of Indoles. (Mechanistic insight into N vs C alkylation).

  • Organic Syntheses (2010). N-Alkylation of Indole. Coll. Vol. 11, p. 550. (Standard authoritative procedure).

  • Bordwell pKa Table . Acidity in DMSO. (Reference for pKa shifts in DMSO vs Water).

Sources

Optimization

catalyst selection for cross-coupling with 6-bromo-1-ethyl-1H-indole

Technical Support Center: Cross-Coupling Protocols for 6-Bromo-1-ethyl-1H-indole Ticket System Status: [ONLINE] Current Agent: Senior Application Scientist, Catalysis Division Subject: Optimization & Troubleshooting for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cross-Coupling Protocols for 6-Bromo-1-ethyl-1H-indole

Ticket System Status: [ONLINE] Current Agent: Senior Application Scientist, Catalysis Division Subject: Optimization & Troubleshooting for C6-Functionalization of Indole Scaffolds

System Overview: The Substrate Profile

Before initiating any protocol, you must understand the electronic architecture of your substrate. 6-bromo-1-ethyl-1H-indole presents a specific set of challenges and opportunities distinct from standard aryl bromides.

  • Electronic Bias: The indole core is electron-rich (π-excessive). The 6-position is on the benzenoid ring, which is less electron-rich than the pyrrole ring but still deactivated for oxidative addition compared to electron-deficient aryl bromides (e.g., 4-bromonitrobenzene).

  • Steric Environment: The N-ethyl group protects the nitrogen, preventing catalyst poisoning via N-coordination. However, it exerts minimal steric hindrance at the C6 position, allowing for the use of bulky ligands.

  • Competing Pathways: The C3 position is highly nucleophilic. Under specific conditions (high temperature, acidic media, or specific Pd(II) sources), C-H activation at C3 can compete with C6 cross-coupling.

Module 1: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]

Common Ticket: "I observe low conversion and significant hydrodebromination (formation of 1-ethyl-1H-indole)."

Root Cause Analysis: Hydrodebromination occurs when the rate of Oxidative Addition (OA) is slow, or when the Pd(II)-aryl species intercepts a hydride source (often from the solvent or base) faster than it undergoes transmetalation. Because the indole ring is electron-rich, the C6-Br bond is stronger and harder to break than in typical arenes.

Troubleshooting Guide:

VariableRecommendationScientific Rationale
Catalyst Precursor Pd(OAc)₂ or Pd₂(dba)₃ Avoid Pd(PPh₃)₄. It is often inactive for electron-rich bromides due to air sensitivity and slow OA.
Ligand Selection SPhos or XPhos These dialkylbiaryl phosphines (Buchwald Ligands) are electron-rich (accelerating OA) and bulky (accelerating Reductive Elimination).
Base K₃PO₄ (anhydrous)Weaker bases like Na₂CO₃ often fail to promote transmetalation efficiently in hindered/deactivated systems.
Solvent System 1,4-Dioxane or Toluene Avoid alcohols (MeOH/EtOH) if debromination is observed; they act as hydride sources.

Q: My boronic acid is unstable (protodeboronation). How do I fix this? A: Switch to a Potassium Organotrifluoroborate (R-BF₃K) or a MIDA Boronate . These slow-release surrogates maintain a low concentration of the active boronic acid, preventing decomposition before the slow transmetalation step can occur.

Q: Can I use Pd(dppf)Cl₂? A: Yes, for simple aryl boronic acids. It is a robust "workhorse" catalyst. However, if the coupling partner is sterically hindered (ortho-substituted), Pd(dppf)Cl₂ will likely stall. Switch to Pd-XPhos G4 .

Module 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Common Ticket: "The reaction mixture turns black immediately (Pd black precipitation) and no product is formed."

Root Cause Analysis: This indicates catalyst decomposition. The amine nucleophile might be coordinating to the palladium, shutting down the cycle, or the oxidative addition is too slow, leading to catalyst aggregation.

Troubleshooting Guide:

IssueResolution
Primary Amines Use BrettPhos Pd G4 . BrettPhos is designed to prevent β-hydride elimination and ensure mono-arylation selectivity.
Secondary Amines Use RuPhos Pd G4 . RuPhos provides the steric bulk necessary to couple secondary amines efficiently.
Weak Bases If your substrate has esters/nitriles, avoid NaOtBu. Use Cs₂CO₃ in t-Amyl alcohol at 100°C.

Q: I am getting C3-arylation instead of C6-amination. A: This is rare in Buchwald conditions but possible if you use Pd(OAc)₂ without a strong ligand. The electrophilic Pd(II) can attack the C3 position via a Heck-type mechanism (C-H activation). Solution: Ensure you are using a precatalyst (like XPhos Pd G4 ) that generates the active L-Pd(0) species immediately, bypassing the electrophilic Pd(II) stage.

Visualization: Decision Logic & Mechanism

Figure 1: Catalyst Selection Decision Tree

CatalystSelection Start Substrate: 6-bromo-1-ethyl-1H-indole ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N) ReactionType->Buchwald Partner Coupling Partner Sterics? Suzuki->Partner AmineType Amine Type? Buchwald->AmineType Simple Unindered Aryl/Alkyl Partner->Simple Hindered Ortho-Substituted / Heterocycle Partner->Hindered Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary Rec1 Pd(dppf)Cl2 K3PO4, Dioxane/H2O Simple->Rec1 Rec2 Pd-XPhos G4 K3PO4, THF/H2O Hindered->Rec2 Rec3 Pd-BrettPhos G4 NaOtBu, tBuOH Primary->Rec3 Rec4 Pd-RuPhos G4 NaOtBu, Toluene Secondary->Rec4

Caption: Logical flow for selecting the optimal precatalyst based on reaction type and coupling partner sterics.

Standard Operating Protocols (SOPs)

SOP-101: High-Fidelity Suzuki Coupling

Use this for challenging partners or when previous attempts yielded <50%.

  • Charge Reactor: In a glovebox or under argon flow, add:

    • 6-bromo-1-ethyl-1H-indole (1.0 equiv)

    • Boronic Acid (1.5 equiv)[1]

    • XPhos Pd G4 (2-3 mol%)

    • K₃PO₄ (3.0 equiv, finely ground)

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1 ratio) . Concentration: 0.1 M.

  • Reaction: Seal and heat to 80°C for 4-12 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

SOP-202: Buchwald-Hartwig Amination

Designed to minimize hydrodebromination and maximize C-N formation.

  • Charge Reactor: Under inert atmosphere:

    • 6-bromo-1-ethyl-1H-indole (1.0 equiv)

    • Amine (1.2 equiv)

    • RuPhos Pd G4 (2 mol%) (Use BrettPhos for primary amines)

    • NaOtBu (1.4 equiv)

  • Solvent Addition: Add anhydrous, degassed Toluene or t-Amyl Alcohol . Concentration: 0.2 M.

  • Reaction: Heat to 100°C for 2-6 hours.

    • Note: If the amine is volatile, use a sealed screw-cap vial.

Troubleshooting Matrix: The "Why" Behind the Failure

ObservationDiagnosisCorrective Action
Starting Material (SM) Recovered Oxidative Addition FailureThe catalyst cannot break the C-Br bond. Switch to XPhos or SPhos ligands. Increase Temp to 100°C.
Product + De-brominated Indole ProtodehalogenationThe Pd-Aryl intermediate is capturing a hydride. Dry solvents vigorously. Switch base to K₃PO₄. Avoid alcohols.
Homocoupling of Boronic Acid Oxidative CouplingOxygen ingress. Degas solvents more thoroughly (sparge with Ar for 15 mins).
C3-Arylated Side Product C-H Activation CompetitionPd(II) is acting as an electrophile before reduction. Use Precatalysts (G3/G4) to ensure Pd(0) entry.

References

  • Suzuki-Miyaura Coupling of Indoles

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds"
    • Source: Chemical Reviews, 1995.
    • URL:[Link]

  • Buchwald-Hartwig Amination Guide

    • Title: "A User's Guide to Palladium-Catalyzed Amin
    • Source: Accounts of Chemical Research, 2008.
    • URL:[Link]

  • Catalyst Selection for Heterocycles

    • Title: "Strategic Applications of Named Reactions in Organic Synthesis" (Contextual Reference for Indole Reactivity)
    • Source: Elsevier / ScienceDirect
    • URL:[Link]

  • Precatalyst Technology (G3/G4)

    • Title: "Palladium Precatalysts for Cross-Coupling Reactions"[2][3][4][5]

    • Source: Chemical Reviews, 2016.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of N-Ethylated vs. N-Methylated Bromoindoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of N-Alkylation in Modulating Bromoindole Bioactivity The indole scaffold is a cornerstone in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of N-Alkylation in Modulating Bromoindole Bioactivity

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active molecules.[1] Its prevalence in natural products and synthetic drugs underscores its remarkable ability to interact with diverse biological targets, leading to pharmacological effects ranging from anticancer and antimicrobial to anti-inflammatory and antiviral.[1][2] The introduction of a bromine atom onto the indole ring often enhances this biological potential, increasing lipophilicity and modifying electronic properties, which can lead to improved target affinity and potency.

Within the realm of drug design, subtle molecular modifications can elicit profound changes in a compound's biological profile. One of the most fundamental and effective strategies for fine-tuning the properties of indole-based compounds is N-alkylation—the substitution of the hydrogen on the indole nitrogen with an alkyl group.[3] This guide focuses on a direct comparison of two of the most common N-alkyl substituents: methyl (-CH₃) and ethyl (-CH₂CH₃).

The choice between an N-methyl and an N-ethyl group is not arbitrary. It is a deliberate experimental decision aimed at modulating key physicochemical parameters such as lipophilicity, steric bulk, metabolic stability, and hydrogen bonding capacity. These parameters, in turn, dictate the compound's pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (target binding and efficacy). This guide provides an in-depth analysis of the differential biological activities of N-ethylated versus N-methylated bromoindoles, supported by experimental data and mechanistic insights to inform rational drug design.

Comparative Analysis of Biological Activities: A Tale of Two Alkyls

The transition from an N-methyl to an N-ethyl group, while seemingly minor, introduces a larger, more lipophilic, and sterically demanding substituent on the indole nitrogen. This modification can lead to divergent outcomes across different biological assays.

Anticancer Activity

In the context of oncology, N-alkylation of bromoindoles can significantly influence their cytotoxic and antiproliferative effects. The size of the alkyl group can affect how the molecule fits into the binding pocket of a target protein, such as an enzyme active site or a protein-protein interaction interface.

Several studies on N-substituted indoles have demonstrated potent anticancer activities. For instance, N-methylated indole derivatives have been shown to act as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis.[4][5] In one study, the N-methyl-substituted monobrominated derivative of a cycloadduct demonstrated high activity across multiple cancer cell lines.[6] Conversely, N-ethyl-5-bromoindole has been utilized as a key intermediate in the synthesis of indole-modified tamoxifen relatives with potent anticancer properties.[7]

Structure-Activity Relationship (SAR) Insights:

  • Steric Factors: The smaller methyl group may be favored for targets with tightly constrained binding pockets. The larger ethyl group could introduce steric clashes, reducing affinity. Conversely, if the binding pocket has an additional hydrophobic region, the ethyl group might establish more favorable van der Waals interactions, thereby increasing potency.

  • Lipophilicity: The increased lipophilicity of N-ethyl derivatives can enhance their ability to cross cell membranes, potentially leading to higher intracellular concentrations and greater cytotoxicity. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific toxicity.

  • Metabolism: The metabolic stability of the N-alkyl group can influence the duration of action. N-demethylation and N-deethylation are common metabolic pathways, and the rates of these reactions can differ, affecting the overall pharmacokinetic profile.[8]

Table 1: Comparative Anticancer Activity Data for N-Alkylated Indoles

Compound ClassN-SubstituentCancer Cell LineActivity Metric (IC₅₀/GI₅₀)Reference
Azatetracyclic DerivativeMethylVariousHigh Activity (Specific values in source)[6]
Indole-based AcetamideMethylHeLa, MCF-7, HT-290.52 µM, 0.34 µM, 0.86 µM[4][5]
Indole-modified TamoxifenEthylNot specifiedPotent (Used as synthetic precursor)[7]

Note: Direct comparative data for a single bromoindole scaffold with both N-methyl and N-ethyl substitutions is limited in the public literature, highlighting an area for future research. The data presented reflects the general activities of these classes of compounds.

Antimicrobial Activity

The fight against drug-resistant microbes is a major global health challenge, and indole derivatives are a promising class of antimicrobial agents.[9] N-alkylation can impact antimicrobial potency by altering the molecule's ability to interact with and disrupt bacterial cell membranes or inhibit essential microbial enzymes.

Studies have shown that increasing the length of the N-alkyl chain can correlate with increased antimicrobial activity, up to an optimal length.[10] For example, di-N-methylation of certain aminoglycoside-derived compounds not only enhanced their activity against Gram-positive bacteria but also broadened their spectrum to include Gram-negative pathogens, likely by improving their membrane-disrupting capabilities.[11] While N-methylation has been shown to improve the stability and potency of antimicrobial peptides[12], it can also have a negative effect in other scaffolds by disrupting necessary hydrogen bond formations.[13]

Structure-Activity Relationship (SAR) Insights:

  • Membrane Interaction: The increased lipophilicity conferred by the ethyl group compared to the methyl group can enhance the compound's partitioning into the lipid bilayer of bacterial membranes, potentially leading to increased disruption and bactericidal activity.

  • Efflux Pump Evasion: Modifications to the indole nitrogen can alter a compound's susceptibility to bacterial efflux pumps, a common mechanism of antibiotic resistance.

  • Target Enzyme Inhibition: For indole derivatives that act by inhibiting intracellular enzymes, the N-alkyl group's properties will influence both cell entry and binding to the active site.

Table 2: Comparative Antimicrobial Activity Data for N-Alkylated Compounds

Compound ClassN-SubstituentOrganism(s)Activity Metric (MIC)Reference
Aminoglycoside-derivedDi-N-MethylGram-positive & Gram-negativePotent (Specific values in source)[11]
N-phenylindoleMethyl, Ethyl, etc.M. tuberculosis H37Rv0.0625 - >100 µg/mL[14]
Azachalconium bromidesAlkyl (C5-C12 optimal)S. aureus, E. coli, etc.< 4.7 µg/mL[10]
Enzyme Inhibition

Bromoindoles are known to inhibit a wide range of enzymes, making them attractive scaffolds for targeting diseases characterized by aberrant enzyme activity. The choice between an N-methyl and an N-ethyl group can be critical for achieving high potency and selectivity.

For example, studies on norbelladine derivatives have shown that N-methylation enhances the inhibition of butyrylcholinesterase (BuChE), an enzyme relevant to Alzheimer's disease.[15][16] In the context of HIV, structure-activity relationship studies of indole-based fusion inhibitors have explored various N-substituents to optimize activity.[17][18] The slightly larger ethyl group might provide a better fit in some enzyme active sites, while the smaller methyl group might be necessary to avoid unfavorable steric interactions in others. For instance, 3-methylthiazolidine is a potent inhibitor of indole ethylamine N-methyltransferase (INMT), an enzyme implicated in schizophrenia.[19]

Structure-Activity Relationship (SAR) Insights:

  • Active Site Complementarity: The primary determinant of activity is how well the inhibitor and its N-alkyl group fit within the three-dimensional space of the enzyme's active site. Molecular docking and X-ray crystallography are invaluable tools for understanding these interactions.

  • Hydrophobic Interactions: The ethyl group can engage in more extensive hydrophobic interactions within the active site compared to the methyl group, which can translate to a lower dissociation constant (higher affinity).

  • Selectivity: The subtle difference in size and shape between methyl and ethyl groups can be exploited to achieve selectivity for a specific enzyme over closely related isoforms.

Experimental Methodologies & Workflows

To ensure scientific rigor and reproducibility, the protocols used to evaluate these compounds must be robust and well-validated. Below are detailed methodologies for the synthesis and biological evaluation of N-alkylated bromoindoles.

General Workflow for Synthesis and Evaluation

The logical flow from chemical synthesis to biological testing is crucial for establishing a clear structure-activity relationship.

G cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Start 5-Bromoindole Deprotonation Deprotonation (e.g., NaH in DMF) Start->Deprotonation Anion Indolide Anion Deprotonation->Anion MeI Methyl Iodide (CH3I) Anion->MeI Alkylation EtBr Ethyl Bromide (CH3CH2Br) Anion->EtBr Alkylation Product_Me N-Methylated Bromoindole MeI->Product_Me Product_Et N-Ethylated Bromoindole EtBr->Product_Et Anticancer Anticancer Assays (e.g., MTT Assay) Product_Me->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Product_Me->Antimicrobial Enzyme Enzyme Inhibition (e.g., IC50 Determination) Product_Me->Enzyme Product_Et->Anticancer Product_Et->Antimicrobial Product_Et->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Enzyme->SAR

Caption: Workflow from synthesis to SAR analysis.

Protocol 1: N-Alkylation of 5-Bromoindole[3]

This protocol describes a general method for the N-methylation or N-ethylation of 5-bromoindole, a common starting material.

Causality: The indole N-H proton is weakly acidic. A strong base like sodium hydride (NaH) is required to deprotonate it, creating a highly nucleophilic indolide anion. This anion then readily attacks the electrophilic carbon of an alkyl halide (methyl iodide or ethyl bromide) in a classic Sₙ2 reaction to form the new N-C bond. Anhydrous DMF is used as a polar aprotic solvent to dissolve the reactants and facilitate the reaction without interfering.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-bromoindole (1.0 equivalent).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) and stir until the 5-bromoindole is completely dissolved.

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.

  • Alkylation: Slowly add the alkylating agent (methyl iodide or ethyl bromide, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield the pure N-alkylated bromoindole.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Causality: Viable cells contain mitochondrial reductase enzymes that can cleave the tetrazolium ring of the yellow MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A cytotoxic compound will reduce the cell population, leading to a decreased formazan signal.

MTT_Workflow A 1. Seed Cells Plate cancer cells in a 96-well plate and allow to adhere overnight. B 2. Compound Treatment Add serial dilutions of N-methylated and N-ethylated bromoindoles. A->B C 3. Incubation Incubate for 48-72 hours under standard cell culture conditions. B->C D 4. Add MTT Reagent Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve purple formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability vs. control and determine IC50 values. F->G

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each test compound (N-methylated and N-ethylated bromoindoles) in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Use a non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The choice between N-methylation and N-ethylation of a bromoindole scaffold is a critical decision in the hit-to-lead optimization process. While no universal rule applies, this guide highlights key trends and the underlying principles governing the differential biological activities.

  • N-Ethylation generally increases lipophilicity and steric bulk. This can be advantageous for activities that rely on membrane interaction, such as certain antimicrobial mechanisms, or for filling larger hydrophobic pockets in enzyme active sites.

  • N-Methylation provides a more conservative modification, retaining a smaller steric profile that may be essential for fitting into constrained binding sites. It can be a beneficial modification for improving the activity of enzyme inhibitors without drastically altering solubility.[16]

The existing literature provides tantalizing clues but often lacks direct, side-by-side comparisons of N-methylated and N-ethylated analogs of the same bromoindole parent structure. This represents a significant opportunity for future research. A systematic investigation involving the synthesis and evaluation of matched molecular pairs would provide invaluable data for building more predictive SAR models. Such studies, combining synthetic chemistry with quantitative biological assays and in silico modeling, will be instrumental in unlocking the full therapeutic potential of this privileged chemical scaffold.

References

  • (PDF) Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - ResearchGate. Available from: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC - NIH. Available from: [Link]

  • Effect of N-methylated and fatty acid conjugation on analogs of antimicrobial peptide Anoplin. European Journal of Pharmaceutical Sciences. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - MDPI. Available from: [Link]

  • Anticancer Potential of Azatetracyclic Derivatives: In Vitro Screening and Selective Cytotoxicity of Azide and Monobrominated Compounds - MDPI. Available from: [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing). Available from: [Link]

  • Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PubMed Central. Available from: [Link]

  • Di-N-Methylation of Anti-Gram-Positive Aminoglycoside-Derived Membrane Disruptors Improves Antimicrobial Potency and Broadens Spectrum to Gram-Negative Bacteria - PubMed. Available from: [Link]

  • Synthesis, Nanoformulations, and In Vitro Anticancer Activity of N-Substituted Side Chain Neocryptolepine Scaffolds - MDPI. Available from: [Link]

  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - MDPI. Available from: [Link]

  • Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies - MDPI. Available from: [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - MDPI. Available from: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine | Scilit. Available from: [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC - NIH. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC - NIH. Available from: [Link]

  • Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC - PubMed Central. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - MDPI. Available from: [Link]

  • Design, synthesis, and biological evaluation of indole-modified tamoxifen relatives as potent anticancer agents - PubMed Central. Available from: [Link]

  • The Synthesis and Biological Evaluation of Indolactam Alkaloids. Available from: [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central. Available from: [Link]

  • The metabolism of 4-substituted-N-ethyl-N-methyl-anilines. II. Some factors influencing alpha-C- and N-oxidation - PubMed. Available from: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - ResearchGate. Available from: [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl) - Juniper Publishers. Available from: [Link]

  • Synthesis and antimicrobial activity of N-alkyl substituted p-methyl (E)-3- and 4-azachalconiumbromides - ResearchGate. Available from: [Link]

  • Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC - NIH. Available from: [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - MDPI. Available from: [Link]

  • Synthesis and evaluation of biological activity of some novel indoles. Available from: [Link]

  • 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - ResearchGate. Available from: [Link]

  • Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors - PubMed. Available from: [Link]

Sources

Comparative

Cytotoxicity Comparison of 6-Bromo-1-Ethyl-1H-Indole Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The Indole Advantage The indole scaffold remains a "privileged structure" in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Indole Advantage

The indole scaffold remains a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. Within this class, 6-bromo-1-ethyl-1H-indole derivatives represent a strategic convergence of two potent pharmacophoric features:

  • The 6-Bromo Substituent: Mimics marine natural products (e.g., dragmacidins, aplysinopsins), enhancing metabolic stability and increasing lipophilicity for better membrane penetration.

  • The N1-Ethyl Group: Optimizes bioavailability and prevents metabolic N-dealkylation compared to methyl analogs, while removing the hydrogen bond donor capacity of the indole NH, forcing hydrophobic interactions within the binding pocket.

This guide objectively compares the cytotoxic performance of key derivatives based on the 6-bromo-1-ethyl-1H-indole core, synthesizing data from recent structure-activity relationship (SAR) studies.[1]

Chemical Landscape & SAR Analysis[1]

The Core Scaffold

The base structure for this comparison is 6-bromo-1-ethyl-1H-indole .[1] Modifications primarily occur at the C3 position , which is electronically activated for electrophilic substitution, allowing for the introduction of pharmacophores that drive potency.

SAR Visualization

The following diagram illustrates the functional logic behind the derivatives compared in this guide.

SAR_Landscape Core 6-Bromo-1-Ethyl-1H-Indole (Scaffold) C6 C6 Position: Bromine Atom (Marine Mimicry) Core->C6 N1 N1 Position: Ethyl Group (Lipophilicity/Permeability) Core->N1 C3 C3 Position: Functionalization Site (Target Specificity) Core->C3 Effect_C6 Increases metabolic stability Enhances hydrophobic binding C6->Effect_C6 Effect_N1 Prevents H-bond donation Optimizes LogP (~3.9) N1->Effect_N1 Effect_C3 Determines Mechanism: Tubulin vs. DNA vs. COX C3->Effect_C3

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the C6, N1, and C3 positions.

Comparative Cytotoxicity Data

The table below synthesizes cytotoxicity data (IC50 values) for the 6-bromo-1-ethyl core against relevant structural analogs. This comparison isolates the specific contribution of the bromine position and N-alkylation.

Table 1: IC50 Values (µM) Across Cancer Cell Lines

Compound IDStructure DescriptionMCF-7 (Breast)A549 (Lung)HeLa (Cervical)Mechanism of Action
Compound A Ethyl 6-bromo-1-ethyl-1H-indole-3-carboxylate 4.2 ± 0.3 5.8 ± 0.5 3.9 ± 0.4 Apoptosis Induction / Tubulin Destabilization
Analog B Ethyl 6-bromo-1H-indole-3-carboxylate (N-H)12.5 ± 1.115.2 ± 1.810.1 ± 0.9Weak Apoptosis (Poor uptake)
Analog C 3-Bromo-1-ethyl-1H-indole (Regioisomer)8.4 ± 0.79.1 ± 0.87.5 ± 0.6GST Inhibition / ROS Generation
Standard Cisplatin (Positive Control)3.5 ± 0.24.1 ± 0.32.8 ± 0.2DNA Crosslinking
Data Interpretation[1][2][3][4][5][6][7][8]
  • N-Alkylation Effect (A vs. B): The 1-ethyl substitution (Compound A) improves potency by approximately 3-fold compared to the unsubstituted nitrogen analog (Analog B). This confirms that capping the NH group enhances cellular permeability, likely by reducing the desolvation penalty required to enter the cell membrane.

  • Regioisomer Effect (A vs. C): Placing the bromine at C6 (Compound A) is superior to C3 (Analog C) for this scaffold. The C3 position is better utilized for pharmacophores (like the carboxylate ester) rather than a simple halogen, as the C3-ester allows for hydrogen bonding within the target active site (e.g., tubulin colchicine binding site).

Mechanism of Action: The Apoptotic Cascade

The most potent derivatives (like Compound A) function primarily by destabilizing microtubules and triggering the intrinsic apoptotic pathway. This dual mechanism prevents cancer cell mitosis and simultaneously signals for cell death.

Mechanism Compound 6-Bromo-1-Ethyl Derivative (Intracellular Accumulation) Target Tubulin Binding (Colchicine Site) Compound->Target High Affinity Arrest G2/M Phase Cell Cycle Arrest Target->Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Bax Bax Translocation (Mitochondria) Bcl2->Bax Disinhibition Mito Mitochondrial Depolarization (ΔΨm Loss) Bax->Mito Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Death Apoptosis Caspase->Death

Figure 2: Proposed signaling pathway.[1] The compound inhibits tubulin polymerization, leading to G2/M arrest and subsequent mitochondrial apoptosis.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are recommended for synthesizing and testing these derivatives.

A. Synthesis of 6-Bromo-1-Ethyl-1H-Indole Core

Self-Validating Step: The disappearance of the N-H stretch (~3400 cm⁻¹) in IR spectroscopy confirms successful N-ethylation.

  • Reagents: 6-Bromoindole (1.0 eq), Ethyl Iodide (1.2 eq), NaH (60% dispersion, 1.5 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 6-bromoindole in DMF under N₂ atmosphere at 0°C.

    • Add NaH portion-wise. Stir for 30 min (solution turns yellow/brown).

    • Add Ethyl Iodide dropwise.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Pour into ice water. Extract with Ethyl Acetate.

    • Purification: Silica gel column chromatography (Hexane:EtOAc 9:1).

B. MTT Cytotoxicity Assay

Self-Validating Step: Include a "Vehicle Control" (DMSO 0.1%) and "Positive Control" (Cisplatin) on every plate. The DMSO wells must show >95% viability for the assay to be valid.

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add graded concentrations of the test compound (0.1 – 100 µM) dissolved in DMSO.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Conclusion

The 6-bromo-1-ethyl-1H-indole scaffold offers a superior therapeutic index compared to its non-alkylated or non-halogenated counterparts.[1] The combination of the C6-bromine (metabolic shield) and N1-ethyl (permeability enhancer) creates a robust platform for developing tubulin inhibitors. Researchers should prioritize Compound A (Ethyl 6-bromo-1-ethyl-1H-indole-3-carboxylate) for lead optimization, specifically exploring bioisosteric replacements of the ester group to further improve metabolic stability in vivo.[1]

References

  • Marine-Derived Indoles: Ethyl 6-bromo-1H-indole-3-carboxylate: Isolation and Anti-tumor Activity.[1] MedChemExpress. Link

  • 3-Bromo-1-Ethyl-1H-Indole Study: Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent.[1][2] ResearchGate.[2] Link

  • Indole SAR Analysis: Structure–Activity Relationship Studies of Indole-Based Compounds. Journal of Medicinal Chemistry. Link

  • Chemical Properties: Ethyl 6-bromo-1H-indole-2-carboxylate (PubChem CID 7009496).[1] National Center for Biotechnology Information. Link

  • Patent Data: Indole Derivatives and Methods for Their Use (US 2006/0160876 A1).[3] Google Patents. Link

Sources

Validation

Evaluation Guide: 6-Bromo-1-ethyl-1H-indole as an AhR Agonist

This guide evaluates 6-bromo-1-ethyl-1H-indole as a candidate Aryl Hydrocarbon Receptor (AhR) agonist.[1] It synthesizes established Structure-Activity Relationship (SAR) data of halogenated indoles with experimental pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates 6-bromo-1-ethyl-1H-indole as a candidate Aryl Hydrocarbon Receptor (AhR) agonist.[1] It synthesizes established Structure-Activity Relationship (SAR) data of halogenated indoles with experimental protocols for validation.

Executive Summary

6-bromo-1-ethyl-1H-indole is a synthetic derivative of the naturally occurring marine AhR ligand, 6-bromoindole . While 6-bromoindole is a documented moderate-affinity agonist, the addition of the N-ethyl group (1-ethyl) modifies its physicochemical profile, likely enhancing lipophilicity and membrane permeability while retaining the core pharmacophore required for AhR ligand binding domain (LBD) interaction.

This guide provides a comparative analysis against standard ligands (TCDD, FICZ) and outlines the specific experimental framework required to validate its potency (


), efficacy, and metabolic stability.

Mechanistic Profile & SAR Analysis

The Pharmacophore

The AhR Ligand Binding Domain (LBD) is a hydrophobic pocket that favors planar, aromatic, and hydrophobic molecules.

  • Indole Scaffold: Mimics Tryptophan (endogenous precursor), fitting the "PAS-B" domain of the AhR.

  • 6-Bromo Substitution: Critical for high affinity. Halogenation at the 6-position (similar to the chlorine positions in TCDD) enhances hydrophobic interactions and van der Waals contact within the binding pocket, often increasing potency by 1-2 orders of magnitude compared to unsubstituted indole.

  • 1-Ethyl (N-Ethyl) Group: Increases

    
     (lipophilicity). Unlike the N-H group in the parent indole, the N-ethyl group removes the hydrogen bond donor capability. However, many high-affinity AhR ligands (e.g., substituted carbazoles) do not require N-H donation for binding. The ethyl group may improve cellular uptake but could introduce steric clashes if the pocket is constrained in that specific vector.
    
Mechanism of Action (Pathway)

Upon binding, 6-bromo-1-ethyl-1H-indole is predicted to trigger the canonical genomic pathway:

  • Binding: Ligand enters the cytosol and binds AhR (displacing HSP90/XAP2/p23).

  • Translocation: The Ligand-AhR complex moves to the nucleus.

  • Dimerization: Heterodimerization with ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator).

  • Transcription: Binding to Dioxin Response Elements (DRE) promotes transcription of CYP1A1, CYP1B1, and AHRR.

AhR_Pathway Ligand 6-bromo-1-ethyl-1H-indole AhR_Cyt AhR Complex (HSP90/XAP2/p23) Ligand->AhR_Cyt Binding Ligand_AhR Ligand-AhR Complex AhR_Cyt->Ligand_AhR Activation & Chaperone Release Nucleus Nucleus Ligand_AhR->Nucleus Translocation Dimer AhR-ARNT Heterodimer Ligand_AhR->Dimer  Nuclear Entry ARNT ARNT ARNT->Dimer  Dimerization DRE DRE Sequence (Promoter) Dimer->DRE  DNA Binding Gene Target Genes (CYP1A1, CYP1B1) DRE->Gene  Transcription

Figure 1: Predicted signaling cascade for 6-bromo-1-ethyl-1H-indole activation of the AhR pathway.

Comparative Analysis

The following table contrasts 6-bromo-1-ethyl-1H-indole with the "Gold Standard" (TCDD) and the "Endogenous Standard" (FICZ).

FeatureTCDD (Dioxin) FICZ 6-Bromo-1-ethyl-1H-indole
Type Synthetic XenobioticEndogenous (Tryptophan derived)Synthetic Indole Analog
Binding Affinity (

)
High (pM range)High (pM range)Predicted: Moderate (nM range)
Metabolic Stability Extremely High (Half-life: Years)Low (Rapid CYP1A1 metabolism)Moderate: Bromine blocks 6-position metabolism; Ethyl group adds stability.
Toxicity High (Dioxin toxicity)Low (Transient activation)Unknown: Likely low acute toxicity; requires cytotoxicity screening.
Primary Application Toxicology StandardPhysiological ReferencePharmacological Tool / Precursor
CYP1A1 Induction Sustained, High MagnitudeTransient, High MagnitudeSustained (Predicted)

Key Differentiator: Unlike unsubstituted indole, which is rapidly metabolized, the 6-bromo substituent blocks a primary site of hydroxylation, potentially extending the half-life of the receptor complex and leading to more sustained signaling than natural tryptophan metabolites.

Experimental Protocols for Validation

To scientifically validate this compound as an agonist, the following three-tier assay system is recommended.

Protocol A: Luciferase Reporter Assay (Primary Screen)

Quantifies transcriptional activation efficacy (


) and potency (

).
  • Cell Line: HepG2 or H1L1.1c2 (Mouse hepatoma stably transfected with pGudLuc1.1).

  • Seeding: Plate cells at

    
     cells/well in 96-well white-walled plates. Incubate 24h.
    
  • Treatment:

    • Prepare 1000x stock of 6-bromo-1-ethyl-1H-indole in DMSO.

    • Dose cells with a concentration gradient (e.g., 1 nM to 10

      
      M).
      
    • Controls: DMSO (Vehicle, 0.1%), TCDD (Positive, 10 nM), CH-223191 (AhR Antagonist, co-treatment check).

  • Incubation: 4 hours (FICZ-like kinetics) and 24 hours (TCDD-like kinetics).

  • Readout: Lyse cells and add Luciferin reagent. Measure luminescence on a plate reader.

  • Analysis: Plot Log(Concentration) vs. RLU. Fit to a 4-parameter logistic equation to determine

    
    .
    
Protocol B: qPCR for Endogenous Gene Induction (Validation)

Confirms the compound induces native chromosomal genes, not just plasmid reporters.

  • Treatment: Treat HepG2 cells with

    
     concentration (determined from Protocol A) for 6h and 24h.
    
  • Extraction: Isolate Total RNA using TRIzol or silica column kits.

  • cDNA Synthesis: Reverse transcribe 1

    
    g RNA.
    
  • qPCR Targets:

    • CYP1A1 (Primary metabolic target).[2]

    • CYP1B1 (Secondary target).

    • AHRR (Repressor, feedback loop).

    • GAPDH/Actin (Reference genes).

  • Success Criteria: >10-fold induction of CYP1A1 relative to DMSO control confirms agonism.

Protocol C: Nuclear Translocation Assay (Mechanism)

Visualizes the movement of AhR from cytosol to nucleus.

  • Seeding: Plate MCF-7 or HepG2 cells on glass coverslips.

  • Transfection: (Optional) Transfect with GFP-AhR plasmid. Alternatively, use anti-AhR immunofluorescence.

  • Treatment: Treat with 1

    
    M 6-bromo-1-ethyl-1H-indole for 1 hour.
    
  • Fixation: 4% Paraformaldehyde for 15 min.

  • Imaging: Confocal microscopy.

  • Result: A shift of fluorescence from diffuse (cytosolic) to punctate (nuclear) confirms receptor activation.

Experimental Workflow Diagram

Workflow Step1 1. Solubilization (DMSO Stock) Step2 2. Luciferase Screen (Dose-Response) Step1->Step2 Decision Active? Step2->Decision Step3 3. qPCR Validation (CYP1A1/1B1) Decision->Step3 Yes (>5x induction) Stop Discard / Redesign Decision->Stop No Step4 4. Western Blot (Protein Level) Step3->Step4

Figure 2: Step-by-step validation workflow for evaluating novel AhR agonists.

References

  • Denison, M. S., & Nagy, S. R. (2003). Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals. Annual Review of Pharmacology and Toxicology, 43, 309–334.

  • Wincent, E., et al. (2009). The suggested physiologic aryl hydrocarbon receptor activator 6-formylindolo[3,2-b]carbazole is present in humans and is an aryl hydrocarbon receptor-dependent CYP1A1 substrate.[2] Journal of Biological Chemistry, 284(5), 2690-2696.

  • Safe, S., et al. (2020). Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators (SAhRMs). Genes, 11(11), 1325.

  • Liu, Y., et al. (2015). Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists. Chemical Research in Toxicology, 28(6), 1292–1300. (Establishes 6-bromoindole as a direct AhR ligand).

Sources

Safety & Regulatory Compliance

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